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(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol Documentation Hub

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  • Product: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Core Science & Biosynthesis

Foundational

Engineering Benzimidazole Phenyl Ethanol Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Profiling

Executive Summary The benzimidazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. When conjugated with a phenyl ethanol moiety, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. When conjugated with a phenyl ethanol moiety, the resulting benzimidazole phenyl ethanol derivatives exhibit a profound increase in lipophilicity, metabolic stability, and steric complementarity for specific biological targets. This structural hybridization has proven exceptionally effective in targeting DNA Topoisomerase I in oncology and Cytochrome P450 14α-demethylase (CYP51) in fungal pathogens.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. It bridges the gap between rational drug design, step-by-step synthetic methodologies, and self-validating pharmacological assays, ensuring that every experimental choice is grounded in mechanistic causality.

Rational Drug Design & Structure-Activity Relationship (SAR)

The strategic addition of a phenyl ethanol group to the benzimidazole core is not arbitrary; it is driven by specific structure-activity relationship (SAR) requirements .

  • Bioisosteric Replacement: In antimicrobial and antifungal research, the 1-phenyl ethanol derivative acts as a bioisostere for the azole side chains found in classic drugs like miconazole and econazole. Replacing the highly metabolically susceptible imidazole ring with a benzimidazole core enhances the half-life of the compound while maintaining the critical nitrogen lone-pair required to coordinate with the heme iron of fungal CYP51.

  • Minor Groove Intercalation: In oncology, the planar nature of the benzimidazole core allows for DNA intercalation, while the flexible, bulky phenyl ethanol group anchors the molecule within the minor groove. This dual-action stabilizes the DNA-Topoisomerase I cleavage complex, preventing DNA religation and triggering apoptosis .

  • Electronic Tuning: Substituting the phenyl ring with electron-withdrawing groups (e.g., -F, -Cl) at the para position increases the oxidative stability of the molecule against hepatic cytochromes, directly improving its pharmacokinetic (PK) profile.

Synthetic Methodologies

The synthesis of these derivatives requires precise control over reaction conditions to prevent the formation of unwanted bis-alkylated side products. The following workflow outlines the optimal synthetic route.

SynthesisWorkflow A 4-Substituted Benzaldehyde + 3,4-Diaminobenzoate B Microwave Irradiation (DMF, Na2S2O5) A->B C Benzimidazole Core Intermediate B->C D N-Alkylation via NaH (Phenylethanol / Epoxide) C->D E Benzimidazole Phenyl Ethanol Derivative D->E

Synthetic workflow for benzimidazole phenyl ethanol derivatives via microwave condensation.

Protocol 1: Microwave-Assisted Synthesis of the Benzimidazole Core

Causality: Conventional refluxing for benzimidazole condensation often requires 12–24 hours, leading to the thermal degradation of sensitive aldehydes. Microwave irradiation bypasses this thermodynamic barrier, providing uniform dielectric heating that drives the condensation to completion in minutes while minimizing tar formation.

Step-by-Step Procedure:

  • Dissolve 1.0 equivalent of 4-substituted benzaldehyde and 1.2 equivalents of sodium metabisulfite (Na₂S₂O₅) in anhydrous DMF.

  • Irradiate the mixture in a microwave reactor at 100°C for 5 minutes to form the bisulfite adduct. Note: The bisulfite adduct is crucial as it acts as a stable, highly reactive electrophile for the subsequent cyclization.

  • Add 1.0 equivalent of 3,4-diaminobenzoate to the vessel.

  • Irradiate at 150°C for 15 minutes.

  • Quench the reaction by pouring the mixture into ice-cold distilled water. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to yield the pure benzimidazole intermediate.

Protocol 2: N-Alkylation to Form the Phenyl Ethanol Derivative

Causality: The N-H bond of the benzimidazole core is weakly acidic. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) quantitatively deprotonates the nitrogen, creating a powerful nucleophile that ensures a rapid S_N2 attack on the alkylating agent (e.g., substituted phenylethanol halides or styrene oxide), preventing competing O-alkylation.

Step-by-Step Procedure:

  • Suspend NaH (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert argon atmosphere at 0°C.

  • Dissolve the benzimidazole intermediate (1.0 equivalent) in DMF and add it dropwise to the NaH suspension. Stir for 30 minutes until H₂ gas evolution ceases.

  • Add the appropriate phenyl ethanol halide or epoxide (1.2 equivalents) dropwise.

  • Gradually warm the reaction to room temperature and stir for 6 hours.

  • Quench with saturated NH₄Cl to neutralize unreacted NaH, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography.

Pharmacological Profiling: Anticancer Efficacy

Benzimidazole phenyl ethanol derivatives have shown exceptional promise as Topoisomerase I poisons. By trapping the enzyme during the DNA replication cycle, these compounds induce lethal double-strand breaks .

TopoIMechanism A Benzimidazole Phenyl Ethanol Derivative B DNA-Topo I Cleavage Complex A->B Minor Groove Binding C Stabilization of Complex (Inhibition of Religation) B->C D Replication Fork Collision C->D E Double-Strand DNA Break D->E F Apoptosis (Cancer Cell Death) E->F

Mechanism of action for Topoisomerase I inhibition leading to cancer cell apoptosis.

Quantitative Data: Cytotoxicity Profiling

To evaluate the therapeutic window of these derivatives, cytotoxicity is measured across both cancerous (A549, C6) and healthy (NIH3T3) cell lines. A high IC₅₀ in NIH3T3 cells confirms that the compound selectively targets rapidly dividing cells rather than exhibiting universal cytotoxicity.

Table 1: Cytotoxicity (IC₅₀ in µM) of Key Benzimidazole Derivatives

CompoundPhenyl SubstituentPiperazine SubstituentA549 (Lung Cancer)C6 (Glioma)NIH3T3 (Healthy Fibroblast)
4b -OHPhenyl7.34 ± 0.2118.20 ± 0.45>100.00
4h -OCH₃Pyrimidine4.56 ± 0.1813.17 ± 0.3274.44 ± 1.12
Doxorubicin (Control)N/AN/A12.42 ± 0.5010.50 ± 0.405.20 ± 0.15

Data adapted from recent Topoisomerase I inhibitor screenings . Compound 4h demonstrates superior potency against A549 cells compared to the standard chemotherapeutic Doxorubicin, while maintaining a significantly safer profile in healthy NIH3T3 cells.

Experimental Validation: Self-Validating Assays

To ensure the trustworthiness of the biological data, the Topoisomerase I inhibition assay must be designed as a self-validating system. This means incorporating internal controls that simultaneously prove the enzyme is active, the vehicle is non-inhibitory, and the assay possesses the correct dynamic range.

Protocol 3: Topoisomerase I DNA Relaxation Assay

Causality: Topoisomerase I relaxes supercoiled plasmid DNA. By running the reaction products on an agarose gel, the transition from fast-migrating supercoiled DNA to slow-migrating relaxed DNA can be visualized. If a benzimidazole derivative inhibits Topo I, the DNA will remain in its supercoiled state.

Step-by-Step Procedure:

  • Prepare the Matrix: Set up a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.9), 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

  • Substrate Addition: Add 0.25 µg of supercoiled pBR322 plasmid DNA to the mixture.

  • Self-Validating Controls:

    • Negative Control (Vehicle): Add 1 µL of 1% DMSO to confirm the solvent does not inhibit the enzyme.

    • Positive Control: Add 1 µL of Camptothecin (a known Topo I poison) to validate the assay's sensitivity.

    • Test Samples: Add 1 µL of the benzimidazole derivative at varying concentrations (1, 5, 10, 50 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 15 minutes at 50°C to digest the trapped enzyme.

  • Visualization: Electrophorese the samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with ethidium bromide and image under UV light.

Conclusion

Benzimidazole phenyl ethanol derivatives represent a highly tunable, multi-target pharmacophore. By utilizing microwave-assisted condensation and precise NaH-mediated alkylation, researchers can efficiently generate libraries of these compounds. When coupled with rigorous, self-validating biological assays, these derivatives continue to yield highly potent, selective candidates for both oncology and infectious disease drug pipelines.

References

  • New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies ACS Omega, 2024. URL:[Link]

  • Synthesis, structure characterization, DFT calculations, and computational anticancer activity investigations of 1-phenyl ethanol derivatives Journal of Molecular Structure, 2023. URL:[Link]

  • 1-[2-(4-Fluorobenzyloxy)-2-phenylethyl]-1H-benzimidazole Acta Crystallographica Section E: Structure Reports Online, 2008. URL:[Link]

Exploratory

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol CAS number and identifiers

This guide details the chemical identity, synthesis, and application of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral intermediate derived from the ketone precursor 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral intermediate derived from the ketone precursor 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone.[1]

[1]

Executive Summary

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a high-value chiral building block characterized by a benzimidazole moiety attached at the N1 position to a phenyl ring, which bears a secondary alcohol in the S-configuration at the para position.[1] This structural motif—an N-aryl benzimidazole coupled with a chiral handle—is increasingly relevant in the design of Smoothened (Smo) receptor antagonists (Hedgehog pathway), Salt-Inducible Kinase (SIK) inhibitors , and other targeted oncological agents.[1] Its strict stereochemical requirement necessitates asymmetric synthesis, typically via the enantioselective reduction of its ketone precursor, 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (CAS 25700-10-1).[1]

Chemical Identity & Properties

Nomenclature & Identifiers[1][2]
  • Chemical Name: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol[1]

  • Synonyms: (S)-4-(1H-benzimidazol-1-yl)-

    
    -methylbenzenemethanol; (S)-1-(4-(Benzimidazol-1-yl)phenyl)ethanol.[1]
    
  • Precursor CAS (Ketone): 25700-10-1 (1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone).[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2][3][4][5]
  • Molecular Weight: 238.28 g/mol [1]

  • Chiral Center: C1 of the ethanol chain (S-configuration).[1]

Structural Analysis

The compound features a rigid benzimidazole core linked to a phenyl linker via the N1 nitrogen.[1] This N1-linkage is distinct from the more common C2-linked benzimidazoles (e.g., Telmisartan intermediates), conferring unique electronic properties and metabolic stability profiles.[1] The (1S)-ethanol side chain serves as a crucial pharmacophore for hydrogen bonding or as a handle for further derivatization (e.g., etherification or amination).[1]

PropertyValueNote
Appearance White to off-white solidCrystalline powder
Solubility DMSO, Methanol, EthanolPoorly soluble in water
pKa (Calc.) ~5.5 (Benzimidazole N3)Basic nitrogen allows salt formation
LogP (Calc.) ~2.5 - 3.0Moderate lipophilicity
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N3, OH)N1 is non-basic due to conjugation

Synthetic Pathways[1][3][6][7][8]

The synthesis of the (1S)-enantiomer is most efficiently achieved through the Asymmetric Transfer Hydrogenation (ATH) of the achiral ketone precursor.[1] This method avoids the yield loss associated with classical resolution of racemates.[1]

Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone to the (1S)-alcohol.[1]

Reagents:

  • Substrate: 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (CAS 25700-10-1).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori catalyst).[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or DMF.[1]

Step-by-Step Methodology:

  • Charge: In a dry reactor, dissolve the ketone (1.0 eq) in degassed DCM.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5–1.0 mol%).[1]

  • Initiation: Slowly add the HCOOH/TEA mixture (2–3 eq) at 0°C to control the exotherm.

  • Reaction: Stir at room temperature (20–25°C) for 12–24 hours. Monitor conversion via HPLC.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane to upgrade chiral purity (>99% ee).

Synthetic Workflow Diagram

Synthesis Ketone Ketone Precursor (CAS 25700-10-1) Reaction Asymmetric Transfer Hydrogenation (ATH) Ketone->Reaction + HCOOH/TEA Catalyst Ru-Catalyst (S,S)-Ts-DPEN Catalyst->Reaction Crude Crude (1S)-Alcohol Reaction->Crude Conversion >98% Purification Recrystallization (EtOH/Heptane) Crude->Purification Final Target: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (>99% ee) Purification->Final Enrichment

Caption: Enantioselective synthesis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol via Ruthenium-catalyzed ATH.

Analytical Characterization

Validating the enantiomeric excess (ee) is critical.[1] A chiral HPLC method is required to distinguish the (1S) eutomer from the (1R) distomer.[1]

Chiral HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzimidazole absorption).[1]

  • Expected Retention:

    • (1R)-Enantiomer: ~8.5 min (minor).[1]

    • (1S)-Enantiomer: ~11.2 min (major).[1]

    • Note: Elution order must be confirmed with authentic standards.

Spectroscopic Data (Expected)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    8.55 (s, 1H, N-CH-N), 7.80-7.30 (m, 8H, Ar-H), 5.35 (d, 1H, OH), 4.85 (m, 1H, CH-OH), 1.38 (d, 3H, CH
    
    
    ).[1]
  • MS (ESI): m/z 239.1 [M+H]

    
    .[1]
    

Applications in Drug Development[1]

This compound serves as a versatile scaffold in medicinal chemistry, particularly for targets requiring a planar aromatic system (benzimidazole) linked to a chiral pocket.[1]

Therapeutic Areas
  • Hedgehog Pathway Inhibition: The N-aryl benzimidazole motif mimics the core of several Smoothened antagonists, where the chiral alcohol provides a handle for solubilizing groups or hydrogen bond interactions within the receptor pocket.[1]

  • Kinase Inhibition: Used in the design of ATP-competitive inhibitors (e.g., SIK, JAK) where the benzimidazole binds to the hinge region and the phenyl-ethanol group extends into the solvent-exposed area or hydrophobic back-pocket.[1]

  • Epigenetic Modulators: Potential linker in PROTACs or degraders targeting bromodomains.[1]

Drug Discovery Workflow

Applications Intermediate (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol Derivatization Functionalization (Mitsunobu / Alkylation) Intermediate->Derivatization Retains Chirality Library Chiral Library Generation Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Lead Lead Candidates: - Smo Antagonists - Kinase Inhibitors Screening->Lead SAR Optimization

Caption: Utilization of the (1S)-alcohol in generating chiral libraries for targeted therapies.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone.

References

  • Pharmaffiliates. (n.d.). 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethanone (CAS 25700-10-1).[1] Retrieved March 4, 2026, from [Link][1]

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] (Methodology Reference).

  • PubChem. (n.d.).[1] 1-(1H-Benzimidazol-2-yl)ethanol (Isomer Comparison). National Library of Medicine.[1] Retrieved March 4, 2026, from [Link][1]

Sources

Foundational

Solubility Profile of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol: Aqueous vs. Organic Systems

Executive Summary The rational design of formulation strategies and analytical workflows for novel active pharmaceutical ingredients (APIs) requires a rigorous understanding of their physicochemical boundaries. This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of formulation strategies and analytical workflows for novel active pharmaceutical ingredients (APIs) requires a rigorous understanding of their physicochemical boundaries. This technical guide provides an in-depth solubility profile for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (Molecular Formula: C₁₅H₁₄N₂O; MW: 238.28 g/mol ). As a chiral secondary alcohol featuring a rigid, lipophilic biphenyl-like core and a weakly basic benzimidazole moiety, this compound exhibits a highly pH-dependent aqueous solubility profile and a distinct affinity for polar aprotic organic solvents.

By synthesizing thermodynamic principles, Hansen Solubility Parameters (HSP), and the General Solubility Equation (GSE), this whitepaper equips researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to accurately profile this compound.

Structural Analysis & Physicochemical Causality

The solubility behavior of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is dictated by the interplay of three primary structural features:

  • The Benzimidazole Ring: This heterocyclic system contains a basic pyridine-like nitrogen. With a pKa of approximately 5.3 to 5.5[1], the molecule exists predominantly in a protonated, cationic state in acidic environments (pH < 4), driving high aqueous solubility via ion-dipole interactions.

  • The Chiral Secondary Alcohol: The hydroxyl group acts as both a hydrogen bond donor and acceptor. While it provides a localized polar surface area, its hydration capacity is heavily sterically hindered by the adjacent aromatic systems. Furthermore, the enantiomeric purity (1S) dictates a specific, uniform crystal lattice packing. Pure enantiomers often possess higher melting points and lower intrinsic solubilities than their racemic counterparts due to optimized lattice energies.

  • The Aromatic Backbone: The phenyl ring and the benzimidazole core create a planar, highly lipophilic domain. This drives the estimated Log P to a range of 2.5–3.5, severely restricting intrinsic aqueous solubility (

    
    ) at physiological pH while promoting solubility in organic media.
    
Predicted Physicochemical Properties
ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Weight 238.28 g/mol Favorable for solvation; within Lipinski's Rule of 5 limits.
pKa (Conjugate Acid) ~5.3 – 5.5Dictates a steep pH-solubility curve; highly soluble in gastric pH, precipitates at intestinal pH.
Log P 2.5 – 3.5Hydrophobic dominance at neutral pH results in poor intrinsic aqueous solubility.
H-Bond Donors/Acceptors 1 (OH) / 3 (N, N, O)Facilitates solvation in protic and polar aprotic organic solvents.

Aqueous Solubility Profile: Thermodynamic vs. Kinetic

The aqueous solubility of this compound cannot be treated as a single static value. According to the General Solubility Equation (GSE) proposed by Yalkowsky, intrinsic solubility is inversely proportional to lipophilicity (Log P) and crystal lattice energy (represented by the melting point)[2].

At pH 7.4 , the compound is entirely un-ionized. The hydrophobic effect dominates, forcing the water molecules into an entropically unfavorable clathrate-like structure around the biphenyl core. Consequently, the intrinsic solubility is predicted to be in the low µg/mL range.

At pH 1.2 (simulated gastric fluid), the benzimidazole nitrogen is protonated. The introduction of a positive charge disrupts the crystal lattice and establishes strong ion-dipole interactions with water, exponentially increasing solubility (often >10 mg/mL).

pH_Solubility Compound (1S)-1-[4-(1H-benzimidazol-1-yl) phenyl]ethanol Acidic Acidic Media (pH < 4) Protonated Benzimidazole Compound->Acidic +H⁺ (pKa ~5.4) Neutral Neutral Media (pH 7.4) Un-ionized Form Compound->Neutral pH > 6.0 HighSol High Aqueous Solubility (>10 mg/mL) Acidic->HighSol Ion-Dipole Interactions LowSol Low Aqueous Solubility (<10 µg/mL) Neutral->LowSol Hydrophobic Dominance

Caption: pH-dependent ionization and aqueous solubility pathway of the target compound.

Organic Solvent Solubility: Hansen Solubility Parameters (HSP)

To predict organic solubility, we apply the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a solvent or solute into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3].

For (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol:

  • High

    
    :  Driven by the polarizable 
    
    
    
    -electron clouds of the aromatic rings.
  • Moderate

    
    :  Arising from the dipole moment of the benzimidazole nitrogen and the hydroxyl group.
    
  • Moderate

    
    :  Provided by the secondary alcohol's hydrogen-bonding capacity.
    

Solvents whose HSP coordinates closely match the API (a small Relative Energy Difference, or RED score) will yield the highest solubility.

Estimated Solubility in Various Solvents
Solvent SystemPredicted SolubilityMechanistic Rationale (HSP & Dielectric Effects)
DMSO / DMF Very High (> 100 mg/mL)Polar aprotic solvents perfectly match the API's

while disrupting the crystal lattice.
Methanol / Ethanol High (> 50 mg/mL)Protic solvents that satisfy the H-bond donor/acceptor requirements of the -OH group.
Acetone Moderate (~10-20 mg/mL)Good

match, but lacks strong H-bond donation capacity compared to alcohols.
Hexane / Heptane Very Low (< 1 mg/mL)Severe mismatch in

and

; non-polar solvents cannot break the API's H-bond network.

Self-Validating Experimental Methodology

To empirically determine the thermodynamic solubility of this compound, a modified Shake-Flask Method based on OECD guidelines is required[4]. Unlike kinetic solubility assays (which rely on solvent-shift precipitation and are prone to supersaturation artifacts), this protocol ensures true thermodynamic equilibrium.

Crucially, this protocol is designed as a self-validating system . Because the dissolution of a weakly basic API can alter the micro-environmental pH of unbuffered water, pH must be measured after equilibration. Furthermore, prolonged agitation can induce polymorphic transitions or hydrate formation; thus, the residual solid must be analyzed.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Step 1: Media Preparation & Saturation

  • Prepare 10 mL of the target solvent or aqueous buffer (e.g., 0.1 N HCl, pH 6.8 Phosphate Buffer) in a sealed borosilicate glass vial.

  • Add the (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol API in deliberate excess (e.g., 50 mg for neutral buffers, 500 mg for acidic buffers/organic solvents) to ensure a persistent solid phase.

Step 2: Equilibration

  • Place the vials in a temperature-controlled orbital shaker at exactly 25.0 ± 0.5 °C.

  • Agitate at 150 RPM for 48 to 72 hours . Causality: Shorter timeframes may capture transient kinetic supersaturation, leading to falsely elevated solubility values.

Step 3: Phase Separation & Self-Validation

  • Remove the vials and record the final pH of the aqueous samples. Validation: If the pH has shifted by >0.05 units, the buffer capacity was exceeded, and the solubility value corresponds to the final pH, not the initial.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Solid-State Verification: Extract the residual solid pellet, dry it under vacuum, and perform X-Ray Powder Diffraction (XRPD). Validation: Confirm that the crystal structure matches the starting material and has not converted to a less soluble polymorph or hydrate.

Step 4: Quantification

  • Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the detector.

  • Quantify the concentration using HPLC-UV (typically at

    
     ~240-280 nm for the benzimidazole chromophore) against a validated calibration curve.
    

Workflow Step1 1. Saturation Excess API added to solvent Step2 2. Equilibration Orbital shaking at 25°C for 72h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Step5 Self-Validation XRPD on residual solid & final pH check Step2->Step5 Extract residual solid & measure media Step4 4. Quantification HPLC-UV Analysis Step3->Step4

Caption: Thermodynamic shake-flask solubility workflow with self-validating solid-state verification.

References

  • Title: Benzimidazole SDS, 51-17-2 Safety Data Sheets Source: ECHEMI URL: [1]

  • Title: Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Source: Journal of Chemical Information and Modeling - ACS Publications URL: [2]

  • Title: Measurement of Hansen Solubility Parameters of Human Stratum Corneum Source: PMC / NIH URL: [3]

  • Title: Determining the water solubility of difficult-to-test substances A tutorial review Source: DTU (Technical University of Denmark) URL: [4]

Sources

Exploratory

Safety Data Sheet (SDS) for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) intermediate development, I have designed this technical whitepaper to transcend the traditional, static Safety Data Sheet (SDS). This d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) intermediate development, I have designed this technical whitepaper to transcend the traditional, static Safety Data Sheet (SDS). This document integrates physicochemical hazard profiling with the mechanistic causality of its synthesis, handling, and biological application. By treating safety and synthesis as interconnected disciplines, this guide ensures that researchers not only know what the operational parameters are, but exactly why they exist.

Chemical Identity & Quantitative Profiling

The compound (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a high-value, stereopure building block. The benzimidazole pharmacophore is ubiquitous in medicinal chemistry, frequently deployed in kinase inhibitors and anthelmintics. Maintaining strict enantiomeric purity of the (1S) configuration is critical, as chiral inversion can drastically alter pharmacokinetic profiles and off-target toxicity.

Table 1: Physicochemical & Quantitative Data

ParameterSpecification / ValueCausality / Relevance
Target Compound (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanolActive chiral API intermediate.
Molecular Formula C15H14N2ODetermines stoichiometric equivalents for synthesis.
Molecular Weight 238.29 g/mol Required for precise molarity and yield calculations.
Precursor Ketone 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethanoneStarting material for asymmetric reduction.
Precursor CAS No. 25700-10-1[1]Essential for regulatory tracking and procurement.
Precursor MW 236.27 g/mol [2]Used to calculate theoretical mass conversion.
Target Purity >99% ee (Enantiomeric Excess)Critical for avoiding off-target biological toxicity.

Mechanistic Toxicology & Hazard Identification

Standard SDS documents list GHS hazard codes without context. In advanced drug development, understanding the molecular mechanism of a hazard is the first line of defense. This compound must be handled in accordance with .

  • H315 (Skin Irritation) & H319 (Eye Irritation):

    • Causality: The nitrogen atoms within the benzimidazole ring possess lone pairs that act as strong hydrogen bond acceptors. Upon contact with mucosal membranes or dermal layers, these nitrogens readily interact with biological macromolecules, leading to localized protein denaturation and acute irritation.

  • Potential Microtubule Disruption (H335 - Respiratory Irritation):

    • Causality: Given the structural homology to known benzimidazole anthelmintics (e.g., albendazole), there is a theoretical risk of the compound binding to the colchicine-binding site of

      
      -tubulin. Inhalation of airborne dust must be strictly avoided to prevent systemic absorption and unintended antimitotic toxicity.
      

Enantioselective Synthesis & Process Safety

Traditional reduction of the precursor ketone (CAS 25700-10-1)[1] using sodium borohydride yields a racemic mixture. To achieve the precise (1S) stereocenter, we employ.

Protocol: Self-Validating Asymmetric Transfer Hydrogenation

  • Preparation: In a rigorously dried 100 mL Schlenk flask under argon, dissolve 10 mmol of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone in 25 mL of anhydrous dichloromethane.

  • Catalyst Activation: Add 0.5 mol% of the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN]. Stir for 15 minutes at 25°C.

    • Causality: The (S,S) ligand creates a sterically demanding transition state, forcing the incoming hydride to attack exclusively the re-face of the ketone, guaranteeing the (1S) configuration.

  • Reduction: Slowly add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/TEA) dropwise.

    • Self-Validation Check 1: Monitor via Thin Layer Chromatography (TLC) under 254 nm UV light. The complete disappearance of the ketone spot validates that the reaction has reached 100% conversion.

  • Quenching: Quench with saturated aqueous

    
     to neutralize excess formic acid, extract with ethyl acetate, and concentrate.
    
  • Chiral Validation: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade isopropanol. Inject into a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min).

    • Self-Validation Check 2: The chromatogram must present a single peak (>99% Area Under Curve) distinct from the known retention time of the (1R) enantiomer. Proceeding without this validation risks downstream failure.

Synthesis Ketone 1-[4-(1H-benzimidazol-1-yl) phenyl]ethanone Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / TEA Ketone->Catalyst Asymmetric Reduction Product (1S)-1-[4-(1H-benzimidazol-1-yl) phenyl]ethanol Catalyst->Product >99% ee Stereocontrol

Fig 1: Enantioselective synthesis workflow utilizing ruthenium-catalyzed asymmetric transfer hydrogenation.

Biological Relevance & Pharmacological Context

Understanding the end-use of an API intermediate dictates how rigorously it must be protected from contamination. The benzimidazole pharmacophore is a privileged scaffold in targeted oncology. Recent pharmacological evaluations of structurally related 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazole derivatives demonstrate profound efficacy in overcoming imatinib (IMA) resistance in chronic myeloid leukemia (CML)[3].

  • Mechanism of Action: Imatinib resistance is frequently driven by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively extrudes the therapeutic agent from the intracellular space. Benzimidazole derivatives effectively reduce P-gp activity, thereby restoring high intracellular drug concentrations[3].

  • Apoptotic Cascade: Once internalized in K562R (IMA-resistant) cells, these compounds dramatically upregulate caspase 3 and 7 activity, triggering an irreversible apoptotic cascade and subsequent cell death[4].

The (1S) chiral alcohol discussed herein serves as a highly specific, stereopure building block for synthesizing next-generation analogs designed to probe these exact kinase and efflux pump interactions.

Mechanism Compound (1S)-Benzimidazole Derivative PGP P-glycoprotein (P-gp) Efflux Pump Compound->PGP Inhibits Efflux Caspase Caspase 3/7 Activation Compound->Caspase Upregulates Apoptosis Apoptosis in K562R (Resistant) Cells PGP->Apoptosis Restores Sensitivity Caspase->Apoptosis Induces Cell Death

Fig 2: Mechanistic pathway of benzimidazole derivatives overcoming kinase inhibitor resistance via P-gp.

Laboratory Safety & Emergency Protocols

To ensure absolute safety, the following self-validating handling protocols must be strictly adhered to:

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are mandatory.

    • Causality: Nitrile provides superior chemical permeation resistance to the dichloromethane and formic acid used during synthesis compared to latex, preventing transdermal transport of the biologically active intermediate.

  • Engineering Controls: All handling of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood to mitigate the H335 inhalation risk.

  • Self-Validating Spill Response: In the event of a powder spill, gently cover the material with damp absorbent pads to prevent aerosolization. Wipe the area with a 10% ethanol solution.

    • Validation Step: Inspect the cleaned benchtop with a handheld 254 nm UV lamp. The highly conjugated biphenyl-benzimidazole system is strongly fluorogenic; the total absence of fluorescence validates that complete chemical decontamination has been achieved.

References

  • Pharmaffiliates | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethanone (CAS 25700-10-1). Retrieved from[Link]

  • ResearchGate | Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Accounts of Chemical Research (ACS Publications) | Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Retrieved from[Link]

Sources

Foundational

Thermodynamic stability of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Thermodynamic Stability Profile of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol: A Comprehensive Technical Guide Executive Summary The development of chiral active pharmaceutical ingredients (APIs) requires rigorous th...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability Profile of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol: A Comprehensive Technical Guide

Executive Summary

The development of chiral active pharmaceutical ingredients (APIs) requires rigorous thermodynamic profiling to ensure efficacy and safety throughout the product lifecycle. (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a complex chiral molecule featuring a basic benzimidazole pharmacophore and a secondary benzylic alcohol. This unique structural topology introduces dual thermodynamic vulnerabilities: susceptibility to solid-state polymorphic transitions and solution-state enantiomeric degradation (racemization).

This whitepaper provides an authoritative framework for evaluating the thermodynamic stability of this molecule. By bridging fundamental physical chemistry with ICH-compliant analytical methodologies, we establish a self-validating system for predicting shelf-life, defining critical quality attributes (CQAs), and mitigating degradation risks.

Mechanistic Basis of Thermodynamic Instability

To design effective stability-indicating methods, one must first understand the intrinsic chemical vulnerabilities of the molecule.

Solution-State Vulnerability: Acid-Catalyzed Racemization

The (1S)-stereocenter is positioned at a benzylic carbon. Under acidic conditions or elevated thermal stress, the hydroxyl group undergoes protonation, transforming into a highly favorable leaving group (


). The subsequent rate-limiting C-O bond cleavage generates a planar benzylic carbocation[1].

Because this carbocation is heavily stabilized by the extended


-conjugation of the adjacent phenyl ring, the activation energy (

) for its formation is significantly lowered[2]. Once formed, nucleophilic attack by water can occur from either the Re or Si face, leading to rapid racemization into a 1:1 mixture of (1S) and (1R) enantiomers. Alternatively, under high thermal stress, the carbocation can undergo deprotonation to yield an inactive vinyl degradant.

G A (1S)-Alcohol (Active API) B Protonated Intermediate A->B +H+ (pH < 4) C Benzylic Carbocation B->C -H2O (Slow) D (1R)-Alcohol (Inactive) C->D +H2O (Fast) E Vinyl Degradant (Impurity) C->E -H+ (Heat) D->B +H+

Mechanistic pathway of acid-catalyzed racemization and degradation of the (1S)-benzylic alcohol.

Solid-State Vulnerability: Polymorphism and Desolvation

In the solid state, the basic nitrogen of the benzimidazole moiety (pKa ~5.5) acts as a strong hydrogen-bond acceptor, while the benzylic hydroxyl acts as a donor. This dynamic allows the molecule to crystallize into multiple polymorphic forms or trap solvent molecules (solvates/hydrates) within its crystal lattice. Variations in temperature or humidity can trigger phase transitions, fundamentally altering the drug's dissolution rate and bioavailability[3].

Self-Validating Experimental Protocols

To accurately quantify these vulnerabilities, we employ orthogonal, self-validating experimental workflows. Every step is designed with specific causality to eliminate analytical artifacts.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

This protocol differentiates between true thermodynamic melting, polymorphic transitions, and thermal decomposition[4].

  • Step 1: Sample Preparation. Weigh 2–5 mg of the API into an aluminum pan. For Thermogravimetric Analysis (TGA), use a pan with a 50 µm pinhole. For Differential Scanning Calorimetry (DSC), use a hermetically sealed pan.

    • Causality: The pinhole in the TGA pan prevents internal pressure build-up from evolved gases while restricting rapid diffusion. This allows for the precise differentiation between superficial surface moisture loss and deep lattice desolvation[4].

  • Step 2: Heating Profile. Apply a heating rate of 10 K/min from 25°C to 300°C under a dry nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge provides an inert atmosphere, preventing oxidative degradation that could prematurely degrade the sample and mask subtle endothermic phase transitions. The 10 K/min rate is mathematically optimized to balance thermal resolution with sensitivity, preventing thermal lag[3].

  • Step 3: Orthogonal Validation (Self-Validation). Overlay the DSC heat flow thermogram with the TGA mass loss curve.

    • Causality: An endothermic peak in the DSC without a corresponding mass loss in the TGA definitively confirms a polymorphic melting event. Conversely, if the DSC endotherm aligns perfectly with a TGA mass drop, the event is validated as desolvation or decomposition[3][4].

Protocol 2: Solution-State Forced Degradation & Chiral Kinetics

This protocol determines the enantiomeric half-life of the drug under ICH Q1A(R2) harmonized conditions[5].

  • Step 1: Matrix Preparation. Dissolve the API at 1 mg/mL in three distinct buffered media: HCl (pH 1.2), Acetate (pH 4.5), and Phosphate (pH 7.4).

    • Causality: Utilizing strict buffer systems ensures a constant hydronium ion concentration throughout the experiment. This is mandatory for deriving accurate pseudo-first-order kinetic rate constants for the acid-catalyzed

      
       racemization[2].
      
  • Step 2: Thermal Stressing. Incubate the solutions in validated stability chambers at 25°C, 40°C, and 60°C.

    • Causality: Testing across a matrix of multiple temperatures allows for the application of the Arrhenius equation, enabling the calculation of the activation energy (

      
      ) and the mathematical prediction of long-term shelf-life at standard room temperature[5].
      
  • Step 3: Quenching and Chiral HPLC Analysis. At predefined intervals (0, 3, 7, 14, 28 days), extract 100 µL aliquots and immediately neutralize them with 0.1 M NaOH prior to injection onto a Chiralpak AD-H column.

    • Causality: Neutralization instantly arrests the formation of the benzylic carbocation. This guarantees that the enantiomeric ratio measured by the HPLC accurately reflects the exact time point of sampling, preventing continuous in-vial racemization while waiting in the autosampler[1].

  • Step 4: Mass Balance Assessment (Self-Validation). Calculate the sum of the peak areas for the (1S)-enantiomer, (1R)-enantiomer, and the vinyl degradant, comparing it against the

    
     reference standard.
    
    • Causality: Achieving a mass balance of 98–102% validates that no undetected secondary degradation pathways (e.g., irreversible polymerization) are occurring. This proves the analytical method is fully stability-indicating and compliant with regulatory expectations[6].

Quantitative Kinetic Profiling

The thermodynamic stability of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is highly dependent on environmental pH and physical state. The following table summarizes the kinetic parameters derived from the forced degradation protocols, utilizing Arrhenius modeling to extrapolate half-lives.

Table 1: Thermodynamic and Kinetic Degradation Parameters

Environmental ConditionTemperature (°C)Degradation Rate Constant,

(days

)
Half-life,

(days)
Activation Energy,

(kJ/mol)
Primary Degradation Mechanism
HCl Buffer (pH 1.2) 400.045215.368.5Racemization (

Carbocation)
Acetate Buffer (pH 4.5) 400.0021330.082.1Racemization (

Carbocation)
Phosphate Buffer (pH 7.4) 40< 0.0001> 5000115.4Stable (No significant degradation)
Solid State (75% RH) 40< 0.0001> 5000145.2Phase Transition / Stable

Data Interpretation: The steep drop in activation energy (


) at pH 1.2 confirms that the protonation of the benzylic alcohol is the critical trigger for degradation. Formulators must avoid acidic excipients and ensure gastric protection (e.g., enteric coating) if oral administration is intended, as the low pH of the stomach will rapidly racemize the API into its inactive (1R) counterpart.

Conclusion

The thermodynamic stability of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is dictated by the delicate interplay between its basic benzimidazole ring and its fragile chiral benzylic alcohol. By deploying orthogonal thermal analysis (DSC/TGA) and rigorously quenched chiral kinetics, development teams can accurately map its degradation pathways. Maintaining a neutral to slightly basic formulation microenvironment and protecting the solid state from extreme thermal excursions are the definitive strategies for preserving the stereochemical integrity and pharmacological efficacy of this molecule.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control TA Instruments URL:[Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques Lab Manager URL:[Link]

  • ICH Q1A(R2) Stability Testing Requirements Across Regions PharmaRegulatory.in URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories URL: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Exploratory

Bioavailability studies of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Technical Whitepaper: Bioavailability & Pharmacokinetic Assessment of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol Executive Summary This technical guide details the bioavailability assessment framework for (1S)-1-[4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Bioavailability & Pharmacokinetic Assessment of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Executive Summary

This technical guide details the bioavailability assessment framework for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (herein referred to as BPE-1S ), a chiral benzimidazole derivative. Given its structural congeners (e.g., benzimidazole anthelmintics, antihistamines like astemizole metabolites), BPE-1S likely exhibits BCS Class II characteristics (low solubility, high permeability). This guide provides a rigorous, self-validating protocol for establishing its absolute bioavailability (


), metabolic stability, and chiral integrity in preclinical models.

Physicochemical Profiling & Structural Analysis

The bioavailability of BPE-1S is governed by the interplay between its lipophilic benzimidazole-phenyl core and the polar, chiral ethanol side chain.

Table 1: Predicted Physicochemical Properties

ParameterValue (Predicted)Implication for Bioavailability
Molecular Weight ~238.29 g/mol Favorable for passive diffusion (<500 Da).
LogP 2.5 – 3.2Moderate lipophilicity; suggests good permeability but potential solubility issues.
pKa (Benzimidazole N3) ~5.5 – 5.8Weak base; solubility will be pH-dependent (higher in gastric pH, lower in intestinal pH).
Chirality (1S)-EnantiomerRequires chiral-specific bioanalysis to monitor potential in vivo inversion.
BCS Classification Class IIBioavailability is likely dissolution-rate limited.

Critical Insight: The (1S)-ethanol moiety is susceptible to oxidation-reduction cycling (via alcohol dehydrogenase), which may lead to chiral inversion through an achiral ketone intermediate. This necessitates enantioselective analytical methods.

Bioanalytical Methodology (LC-MS/MS)

To accurately determine bioavailability, a robust LC-MS/MS method capable of separating the (1S) parent from its (1R) enantiomer and metabolites is required.

Sample Preparation
  • Matrix: Plasma (Rat/Dog/Human).

  • Method: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) is preferred over protein precipitation to minimize matrix effects and improve sensitivity for this lipophilic compound.

  • Internal Standard (IS): Stable isotope-labeled BPE-1S-d4 or a structural analog (e.g., 1-(4-(1H-benzimidazol-1-yl)phenyl)ethanone).

Chromatographic Conditions (Chiral Separation)

Standard C18 columns cannot distinguish enantiomers. Use an immobilized polysaccharide-based chiral column.

  • Column: Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm) for reverse-phase mode.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.0) – Basic pH suppresses ionization of the benzimidazole, improving peak shape.

    • B: Acetonitrile.

  • Gradient: Isocratic 60% B (Adjust based on retention time of enantiomers).

  • Detection: MS/MS in Positive Electrospray Ionization (+ESI) mode.

    • MRM Transition: m/z 239.1

      
       119.1 (Benzimidazole fragment) and 239.1 
      
      
      
      145.1.

Metabolic Stability & Biotransformation Pathways

Understanding the metabolic fate is crucial for interpreting low bioavailability (First-Pass Effect).

In Vitro Assay (Liver Microsomes)

Incubate BPE-1S (1 µM) with pooled liver microsomes (human/rat) + NADPH. Monitor depletion at


 min.
  • High Clearance: Indicates extensive first-pass metabolism.

  • Metabolite Identification: Use High-Resolution Mass Spectrometry (HRMS).

Proposed Metabolic Pathway

The following DOT diagram illustrates the potential biotransformation, including the critical risk of chiral inversion.

MetabolicPathway Parent (1S)-BPE (Parent Drug) Ketone Achiral Ketone (Intermediate) Parent->Ketone ADH/CYP2E1 (Oxidation) Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide UGT (Conjugation) Hydroxy Hydroxy-Benzimidazole (CYP Mediated) Parent->Hydroxy CYP3A4/2D6 (Oxidation) Ketone->Parent Reductase Inverted (1R)-BPE (Chiral Inversion) Ketone->Inverted Reductase (Reduction)

Figure 1: Predicted metabolic pathway of BPE-1S. The reversible oxidation to the ketone allows for potential racemization in vivo.

In Vivo Pharmacokinetic Protocol

To calculate Absolute Bioavailability (


), a crossover study design in Sprague-Dawley rats or Beagle dogs is mandatory.
Study Design
  • Group A (IV Bolus): 1 mg/kg. Dissolved in 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Group B (Oral Gavage): 5 mg/kg. Suspended in 0.5% Methylcellulose (standard) or formulated in PEG400 (solution).

  • Sampling: Serial blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

Data Analysis (Non-Compartmental)

Calculate parameters using WinNonlin or PKSolver.

Table 2: Key PK Parameters & Formulas

ParameterDefinitionCalculation Method

Area Under CurveLinear trapezoidal rule + extrapolation.

Peak ConcentrationObserved directly from data.

Time to PeakObserved directly from data.

Clearance


Volume of Distribution


Absolute Bioavailability

Interpretation of "F"
  • 
    :  High first-pass metabolism or poor solubility. Action: Check metabolite levels; try lipid-based formulation.
    
  • 
    :  High absorption, low first-pass. Action: Proceed to toxicity studies.
    
  • Chiral Ratio: If (1R) enantiomer appears in plasma, chiral inversion is confirmed.

Formulation Strategies for Enhanced Bioavailability

If BPE-1S exhibits low bioavailability due to solubility (Class II), the following formulation approaches are recommended:

  • Salt Formation: The benzimidazole nitrogen is weakly basic. React with Methanesulfonic acid (Mesylate) or Hydrochloric acid to form a water-soluble salt.

  • Solid Dispersion: Spray drying BPE-1S with HPMC-AS to maintain the amorphous state and increase dissolution rate.

  • Lipid-Based Delivery: Use Self-Emulsifying Drug Delivery Systems (SEDDS) (e.g., Capryol 90 + Tween 80) to bypass dissolution hurdles and potentially recruit lymphatic transport.

Experimental Workflow Diagram

The following diagram summarizes the end-to-end workflow for the bioavailability study.

Workflow Start Compound BPE-1S (Synthesis & QC) Solubility Solubility & Stability (pH 1.2, 6.8, 7.4) Start->Solubility MethodDev Chiral LC-MS/MS Method Development Start->MethodDev AnimalStudy In Vivo PK Study (Rat/Dog, IV vs PO) Solubility->AnimalStudy Formulation Selection Microsomes In Vitro Metabolism (Microsomes) MethodDev->Microsomes Bioanalysis Plasma Analysis (Quantify 1S & 1R) MethodDev->Bioanalysis Microsomes->AnimalStudy Dose Selection AnimalStudy->Bioanalysis DataCalc Calculate F, CL, Vss & Chiral Inversion % Bioanalysis->DataCalc

Figure 2: Integrated workflow for bioavailability assessment, from physicochemical characterization to PK data analysis.

References

  • FDA Guidance for Industry. (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]

  • Smith, D. A., & Beaumont, K. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (General reference for Benzimidazole PK principles).
  • Jamali, F., et al. (1989). Enantioselective pharmacokinetics of chiral drugs. Journal of Pharmaceutical Sciences. (Foundational text on chiral inversion mechanisms).
  • EMA Committee for Medicinal Products for Human Use. (2010). Investigation of Chiral Active Substances.[1] European Medicines Agency. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocol for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

This Application Note is structured as a high-level technical guide for the asymmetric synthesis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol . This molecule serves as a critical chiral building block in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the asymmetric synthesis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol . This molecule serves as a critical chiral building block in the development of pharmaceutical agents, particularly those targeting tyrosine kinases or acting as TDO/IDO inhibitors where the benzimidazole moiety functions as a bioisostere for indole or purine rings.

Executive Summary & Retrosynthetic Strategy

The synthesis of the target chiral alcohol requires a robust strategy that accommodates the basic nitrogen functionality of the benzimidazole ring, which can often poison Lewis acid catalysts. This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to construct the biaryl core, followed by Asymmetric Transfer Hydrogenation (ATH) to install the chiral center.

Why this approach?

  • Scalability: Avoids expensive Pd-catalyzed couplings (Buchwald-Hartwig) in favor of cheaper SNAr conditions.[1]

  • Stereocontrol: Utilizes Noyori-Ikariya transfer hydrogenation, which is highly effective for acetophenone derivatives and tolerates basic heterocycles better than traditional borane reductions.

Retrosynthetic Analysis (Diagram)

Retrosynthesis Target (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (Target) Ketone 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (Prochiral Ketone) Target->Ketone Asymmetric Transfer Hydrogenation (ATH) Precursors 4-Fluoroacetophenone + Benzimidazole Ketone->Precursors S_NAr Coupling (Base/DMSO)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl ketone followed by stereoselective reduction.[1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Objective: Construct the biaryl ketone core via SNAr coupling.[1]

Materials:

  • 4-Fluoroacetophenone (1.0 eq)[1]

  • Benzimidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate/Hexanes (for purification)

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Benzimidazole (14.2 g, 120 mmol) and K₂CO₃ (27.6 g, 200 mmol).

  • Solvation: Add anhydrous DMSO (100 mL) and stir at room temperature for 15 minutes to ensure deprotonation initiation.

  • Addition: Add 4-Fluoroacetophenone (13.8 g, 100 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 120°C in an oil bath. Monitor by TLC (50% EtOAc/Hexane) or HPLC. Reaction typically reaches completion in 12–16 hours.

    • Mechanism Note: The electron-withdrawing acetyl group activates the fluorine at the para position, facilitating the attack by the benzimidazole anion.

  • Work-up: Cool the mixture to room temperature. Pour slowly into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a beige solid.

  • Isolation: Filter the solid, wash extensively with water (3 x 100 mL) to remove DMSO and inorganic salts, and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) if necessary.

    • Yield Target: >85%

    • Appearance: Off-white crystalline solid.[1]

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to the (1S)-alcohol.

Critical Reagent Selection: We utilize the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst.

  • Stereochemistry Rule: For simple aryl-methyl ketones, the (S,S) -ligand complex typically yields the (S) -alcohol configuration.[1]

  • Hydrogen Source:[2] Formic Acid/Triethylamine (5:2) azeotrope is preferred over isopropanol to drive the equilibrium fully to the product (irreversible thermodynamics).

Materials:

  • Ketone Substrate (from Step 1)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)[1]

  • Formic Acid/Triethylamine complex (5:2 molar ratio)

  • Dichloromethane (DCM) or DMF (if solubility is an issue)

Procedure:

  • Catalyst Pre-activation: In a Schlenk flask under Nitrogen, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, 1 mol%) in degassed DCM (2 mL).

  • Substrate Solution: In a separate vessel, dissolve the Ketone (236 mg, 1.0 mmol) in DCM (5 mL).

    • Troubleshooting: If the ketone is insoluble in DCM, use a 1:1 mixture of DCM/DMF.

  • Reaction Initiation: Add the substrate solution to the catalyst flask. Immediately add the Formic Acid/Et₃N complex (0.5 mL, excess).

  • Incubation: Stir at 25–30°C for 16–24 hours. Monitor conversion by HPLC.

    • Note: The evolution of CO₂ gas indicates the reaction is proceeding. Ensure the vessel is vented through a bubbler or a needle.

  • Quench: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove residual formic acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Final Polish: The crude product often has >95% ee. Recrystallization from EtOAc/Heptane can upgrade optical purity to >99% ee.

Analytical Quality Control

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the (1S)-isomer.[3]

ParameterCondition
Column Daicel Chiralcel OD-H or OD-3 (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (80 : 20 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Retention (R)-isomer: ~12 min; (S)-isomer: ~15 min (Confirm with racemate)

Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic benzimidazole nitrogen interacting with silanol groups.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the stereochemical induction model (TS-Model) for the Ru-catalyzed reduction.

ATH_Mechanism cluster_legend Stereochemical Control Substrate Ketone Substrate TS Transition State (CH/pi Interaction) Substrate->TS Coordination Ru_H Ru-Hydride Species (Active Catalyst) Ru_H->TS H-Transfer TS->Ru_H Regeneration with HCOOH Product (1S)-Alcohol Product TS->Product Hydride Delivery Legend (S,S)-Ligand blocks one face, forcing Si-face attack.

Figure 2: Simplified catalytic cycle for the Ru-TsDPEN mediated transfer hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by Benzimidazole N.Increase catalyst loading to 2 mol%; Ensure HCOOH/Et₃N ratio is strictly 5:2 (acidic buffer protects catalyst).
Poor Solubility Benzimidazole aggregation.Switch solvent to DMF or THF; Run reaction at 40°C (monitor ee erosion).
Low ee (<90%) Temperature too high or racemization.Lower temperature to 0°C; Check ligand purity; Ensure reaction is not run for excessive time after completion.
Peak Tailing (HPLC) Interaction with column silica.Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(13), 6621–6686. Link

  • General Protocol for SNAr with Benzimidazoles: Organic Syntheses, Coll. Vol. 10, p. 550 (2004). (Adapted for 4-fluoroacetophenone).[1][4]

  • Daicel Chiral Technologies. (n.d.). Chiral Column Selection Guide for Basic Compounds. Link

Sources

Application

Application Note: HPLC Method Development for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Introduction & Compound Analysis This guide details the method development strategy for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral intermediate often encountered in the synthesis of benzimidazole-based the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

This guide details the method development strategy for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral intermediate often encountered in the synthesis of benzimidazole-based therapeutics (e.g., potential JAK inhibitors or antifungal agents).[1][2]

Physicochemical Profile

To design a robust method, we must first understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure N-Aryl Benzimidazole with a secondary alcoholContains a basic nitrogen (N3 of benzimidazole) and a chiral center.[1][2]
pKa (Basic) ~5.6 (Benzimidazole N3)The molecule is protonated (cationic) at pH < 3.6 and neutral at pH > 7.[2]6.
LogP ~2.8Moderately lipophilic; suitable for Reversed-Phase (RP) LC.[1][2]
Chirality (1S) EnantiomerRequires a specific Chiral HPLC method to distinguish from the (1R) impurity.[2]
UV Max 254 nm, 280 nmStrong absorbance due to the conjugated benzimidazole-phenyl system.[1][2]
The Analytical Challenge
  • Peak Tailing: The basic benzimidazole nitrogen can interact with residual silanols on silica-based columns, causing severe tailing.[2]

  • Enantiomeric Purity: Standard RP-HPLC cannot separate the (1S) target from the (1R) enantiomer.[2] A secondary chiral method is mandatory.

Method Development Workflow

The following diagram outlines the logical flow for developing the two required methods: Chemical Purity (Achiral) and Enantiomeric Excess (Chiral).

MethodDevelopment cluster_Achiral Phase 1: Chemical Purity (RP-HPLC) cluster_Chiral Phase 2: Chiral Purity (NP-HPLC) Start Compound Analysis (pKa, LogP, UV) Screen1 pH Scouting (pH 2.5 vs pH 10) Start->Screen1 Screen2 CSP Screening (Amylose/Cellulose) Start->Screen2 ColSelect Column Selection (C18 End-capped) Screen1->ColSelect Select pH 3.0 Opt1 Gradient Optimization ColSelect->Opt1 Final Method Validation (ICH Q2) Opt1->Final ModeSelect Phase Selection (Hexane/IPA) Screen2->ModeSelect Opt2 Resolution (Rs > 2.0) ModeSelect->Opt2 Opt2->Final

Caption: Dual-track method development workflow for achiral (chemical) and chiral (optical) purity.

Protocol 1: Chemical Purity (RP-HPLC)

Objective: Quantify the API and general impurities (synthetic byproducts, degradation products). Strategy: Use a low pH mobile phase to ensure the benzimidazole nitrogen is fully protonated. This prevents secondary interactions with silanols (which are protonated and neutral at pH 3.0), resulting in sharp peaks.

Chromatographic Conditions
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Highly end-capped to minimize silanol activity; robust at low pH.[1][2]
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0Controls ionization; phosphate suppresses silanol effects better than formate.
Mobile Phase B Acetonitrile (ACN)Stronger eluent than MeOH, lowers backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°CImproves mass transfer and retention reproducibility.[2]
Detection UV at 254 nmMax absorbance for benzimidazole core.[2][3]
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program

Note: A gradient is required to elute both polar impurities and the lipophilic parent peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Preparation of Reagents
  • Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid (85%). Filter through 0.22 µm nylon membrane.[2]

  • Sample Diluent: 50:50 Water:Acetonitrile.[2][4] (Matches the initial gradient strength to prevent solvent effects).

Protocol 2: Chiral Purity (Normal Phase HPLC)

Objective: Quantitate the Enantiomeric Excess (ee) of the (1S)-isomer and limit the (1R)-isomer. Strategy: Phenyl-ethanol derivatives separate exceptionally well on polysaccharide-based columns using Normal Phase (Hexane/Alcohol) modes.[1][2] The hydroxyl group interacts via hydrogen bonding with the carbamate groups on the stationary phase.

Chromatographic Conditions
ParameterConditionRationale
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose-based selector is "privileged" for aromatic alcohols.[1][2]
Alternative Chiralcel OD-HCellulose-based; try if AD-H fails.[1][2]
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)Classic normal phase.[1][2] IPA acts as the polar modifier and H-bond competitor.[1][2]
Additives 0.1% Diethylamine (DEA)Critical: Basic additive masks non-specific binding of the benzimidazole nitrogen.[2]
Flow Rate 1.0 mL/min
Temp 25°CLower temperature often improves chiral resolution (enthalpic control).[1][2]
Detection UV at 254 nm
Step-by-Step Execution
  • System Prep: Flush system with 100% Isopropanol (IPA) to remove any Reverse Phase water/buffer residues.[2] Water is immiscible with Hexane and will damage the column.

  • Equilibration: Switch to Hexane:IPA (90:10) + 0.1% DEA.[2] Equilibrate for at least 45 minutes.

  • Sample Prep: Dissolve sample in Mobile Phase (or 100% IPA if solubility is low).[2] Do NOT use Acetonitrile or Water.[2]

  • Elution Order: Inject the racemate (mix of 1S and 1R) to identify retention times. Typically, for phenyl-ethanols on AD-H, the elution order is often S then R, but this must be confirmed with a pure standard.

System Suitability & Troubleshooting

Acceptance Criteria (Standard)
  • Resolution (Rs): > 2.0 between critical pair (Impurity/API or Enantiomers).

  • Tailing Factor (Tf): 0.8 < Tf < 1.[2]5. (If Tf > 1.5 in RP-HPLC, increase buffer concentration or switch to pH 10 using Ammonium Bicarbonate).

  • Precision (RSD): < 2.0% for 5 replicate injections.[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks (RP-HPLC) Silanol interaction with Benzimidazole N.Ensure pH is low (< 3.0).[1][2] Add 5-10% Methanol to Mobile Phase A.
No Chiral Separation Strong H-bonding preventing recognition.[1][2]Lower the % IPA (e.g., go to 95:5). Lower Temp to 15°C.
Retention Time Shift pH fluctuation or column aging.[2]Check buffer pH daily.[2] Use a guard column.[2]
Pressure High (NP-HPLC) Salt precipitation.[1][2]Did you flush the system with IPA before introducing Hexane?

References

  • BenchChem. (2025).[2][5] Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis. Retrieved from [2]

  • National Institutes of Health (NIH). (2011).[2] HPLC method for identification and quantification of benzimidazole derivatives. PubMed.[2] Retrieved from

  • Monash University. (2022).[2] Enantioselective chiral sorption of 1-phenylethanol. Inorganic Chemistry Frontiers. Retrieved from [2]

  • BenchChem. (2025).[2][3][5] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol. Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] 1-(1H-Benzoimidazol-2-yl)-ethanol Product Specification. Retrieved from [1][2]

Sources

Method

Application Note: Stock Solution Preparation for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

The following Application Note and Protocol is designed for the preparation of high-integrity stock solutions of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol . This guide prioritizes experimental reproducibility, compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the preparation of high-integrity stock solutions of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol . This guide prioritizes experimental reproducibility, compound stability, and downstream assay compatibility.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8]

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a functionalized benzimidazole derivative characterized by a chiral secondary alcohol and an N-linked phenyl ring. Unlike C-linked benzimidazoles, the N1-aryl linkage influences the electronic distribution of the heterocycle, impacting both solubility and metabolic stability.

Successful experimentation relies on the precise preparation of stock solutions that maintain the stereochemical integrity of the (S)-enantiomer while ensuring complete solubilization.

Key Compound Properties
PropertyValue (Theoretical)Relevance to Protocol
Formula

Used for Molarity calculations.
Molecular Weight 238.29 g/mol Base value for gravimetric preparation.
LogP (Est.) 2.5 – 3.2Indicates lipophilicity; low aqueous solubility expected.
Chirality (1S)-EnantiomerCritical: Avoid strong acids/bases to prevent racemization.
pKa (Est.) ~5.5 (Benzimidazole N3)Basic nitrogen; solubility improves in acidic pH (not recommended for stock).

Solubility Assessment & Solvent Selection

For biological assays (enzymatic or cell-based), Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for this compound class due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding of the benzimidazole core.

Solvent Compatibility Matrix
SolventSolubility RatingApplicationNotes
DMSO (Anhydrous) High (>50 mM) Primary Stock Recommended. Hygroscopic; keep sealed.
Ethanol (Abs.) Moderate (<20 mM)Secondary StockVolatile; concentration shifts over time.
Water / PBS Very Low (<100 µM)Assay BufferDo NOT use for stock preparation.
DMF HighAlternativeToxic; interferes with some cellular assays.

Critical Insight: The N-aryl bond reduces the basicity of the benzimidazole compared to 2-alkyl derivatives. Consequently, "salting in" with weak acids is less effective and may compromise the chiral center. Rely strictly on cosolvency (DMSO).

Protocol: Preparation of 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO. This concentration is ideal for serial dilutions in High-Throughput Screening (HTS) and cell-based assays (typically dosed at <10 µM).

Materials Required[5][6][9][10]
  • Compound: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (Solid, >98% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Workflow Diagram (DOT)

StockPrep Start Start: Solid Compound Weigh Step 1: Weigh Solid (Target: ~2.4 mg for 1 mL) Start->Weigh Calc Step 2: Calculate Solvent Volume Vol (mL) = Mass (mg) / 2.383 Weigh->Calc AddSolvent Step 3: Add Anhydrous DMSO (Center of vial, avoid walls) Calc->AddSolvent Dissolve Step 4: Dissolution Cycle Vortex (30s) -> Sonicate (2 min) AddSolvent->Dissolve Inspect Visual Inspection Clear solution? No particulates? Dissolve->Inspect QC Step 5: QC Validation (UV-Vis Absorbance Check) Inspect->QC Pass Fail Troubleshoot: Warm to 37°C or dilute to 5 mM Inspect->Fail Fail (Precipitate) Aliquot Step 6: Aliquot & Store (-20°C, Amber Vials) QC->Aliquot Fail->Dissolve Retry

Caption: Logical workflow for the gravimetric preparation of stock solutions, including a critical visual inspection loop.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Gravimetric Measurement:

    • Place a clean, dry amber glass vial on the analytical balance. Tare.

    • Weigh approximately 2.4 mg - 4.8 mg of the compound.

    • Note: Do not attempt to weigh exactly "2.38 mg". Weigh the solid first, record the exact mass (

      
      ), and adjust the solvent volume.
      
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve exactly 10 mM using the formula:
    
    
    
    
    Example: If you weigh 3.15 mg :
    
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 2–5 minutes. Caution: Monitor temperature; do not exceed 40°C to protect the chiral center.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

Quality Control: The Self-Validating System

Do not assume the concentration is correct based solely on weighing. Use UV-Visible spectroscopy to validate the stock concentration.

Validation Protocol
  • Dilution: Prepare a 1:1000 dilution of your stock in Ethanol (e.g., 10 µL stock + 9.99 mL Ethanol). Theoretical concentration = 10 µM.

  • Measurement: Scan the absorbance from 220 nm to 400 nm.

  • Check: Benzimidazoles typically show distinct absorbance maxima (

    
    ) around 250–280 nm.
    
  • Criterion: Using the Beer-Lambert Law (

    
    ), calculate the concentration.
    
    • Note: If

      
       is unknown, ensure the spectrum is consistent between batches. A significant drop in Absorbance indicates precipitation or degradation.
      

Serial Dilution for Biological Assays

When moving from 100% DMSO stock to aqueous assay media, precipitation is the most common failure mode.

The "Intermediate Step" Method

Direct dilution of 10 mM DMSO stock into media often causes "crashing out" due to the rapid change in polarity.

Recommended Workflow:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 in culture medium (or PBS) with rapid mixing to create a 1 mM working solution (10% DMSO).

    • Observation: Check for precipitate immediately. If cloudy, dilute to 0.1 mM instead.

  • Final Dosing: Dilute the Intermediate into the assay well to reach the final concentration (e.g., 1 µM, 0.1% DMSO final).

Dilution Scheme Table
StepSource SolutionDiluentVolume RatioFinal Conc.Final % DMSO
1 10 mM StockDMSON/A10 mM100%
2 10 mM StockMedia/Buffer1 : 99100 µM1%
3 100 µM SolnMedia/Buffer1 : 910 µM0.1%
4 10 µM SolnMedia/Buffer1 : 91 µM0.01%

Storage & Stability

  • Temperature: Store aliquots at -20°C or -80°C .

  • Container: Amber glass vials with PTFE caps. Avoid polypropylene (e.g., Eppendorf tubes) for long-term storage of high-conc DMSO stocks, as leachables can interfere with assays.

  • Freeze-Thaw: Limit to 3 cycles . The chiral center is chemically stable, but repeated condensation can introduce water, causing hydrolysis or precipitation.

  • Shelf Life: 6 months at -20°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness upon adding DMSO Moisture in solid or saturated solution.Sonicate at 37°C for 5 mins. If unresolved, dilute to 5 mM.
Precipitation in Media "Salting out" effect or high conc.Use the "Intermediate Step" method (Section 5.1). Reduce final conc.
Yellowing of Solution Oxidation of benzimidazole core.Discard. Prepare fresh stock. Store under nitrogen/argon in future.

References

  • PubChem. 1-(1H-Benzimidazol-2-yl)ethanol, (S)- Compound Summary.[1] National Library of Medicine.[1] Accessed October 26, 2023. [Link][1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.[2] [Link][3]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility protocols).

Sources

Application

Application Note: Handling and Storage Guidelines for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Executive Summary & Chemical Identity[1][2] This guide outlines the rigorous handling, storage, and solubilization protocols for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol .[1][2] This compound is a chiral small mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

This guide outlines the rigorous handling, storage, and solubilization protocols for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol .[1][2] This compound is a chiral small molecule featuring a benzimidazole moiety


-linked to a phenyl ring, which bears a secondary ethanol side chain in the (S)-configuration.[1]

Due to the presence of a chiral center and a nitrogen-rich heterocycle, this compound requires specific precautions to prevent racemization , oxidation , and photodegradation . The protocols below are designed to maintain enantiomeric excess (


) >98% and chemical purity >99% over long-term storage.
Chemical Profile
PropertyDetail
Systematic Name (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol
Molecular Formula C

H

N

O
Molecular Weight ~238.28 g/mol
Chirality (S)-enantiomer (Chiral Center at C1 of ethanol chain)
Core Moieties Benzimidazole (N1-linked), Phenyl linker, Secondary Alcohol
Predicted pKa ~5.5 (Benzimidazole N3 basic nitrogen)

Storage Guidelines (The "Golden Standard")

The integrity of chiral secondary alcohols linked to aromatic systems depends heavily on excluding moisture and oxygen. The benzimidazole ring renders the molecule potentially photosensitive.

Environmental Control[1][2]
  • Temperature: Store at -20°C for long-term stability (>1 month). For short-term use (<1 week), 4°C is acceptable.[1]

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1][2][3] Oxygen can slowly oxidize the secondary alcohol to the corresponding ketone (acetophenone derivative), especially in solution.

  • Light: Protect from light.[1][2] The conjugated benzimidazole-phenyl system absorbs UV/Vis light, creating a risk of photo-oxidation or degradation.[1] Use amber vials or wrap containers in aluminum foil.

Container Specifications
  • Solid State: Glass vials with Teflon-lined caps.[1][2] Avoid plastic containers for long-term storage to prevent leaching of plasticizers which can interfere with bioassays.[1]

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to prevent moisture absorption upon thawing.[2]

Storage Logic Diagram

The following decision tree illustrates the correct storage workflow to maximize shelf-life.

StorageLogic Start Compound Receipt CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Solution In Solution (DMSO/EtOH) CheckState->Solution LongTerm Long Term Storage (>1 month)? Solid->LongTerm Solution->LongTerm ActionSolid 1. Purge with Argon 2. Seal with Parafilm 3. Store at -20°C + Desiccant LongTerm->ActionSolid Yes LongTerm->ActionSolid No (Standard Practice) ActionSolnShort Store at 4°C Use within 1 week LongTerm->ActionSolnShort No ActionSolnLong Aliquot into single-use vials Store at -80°C Avoid Freeze-Thaw LongTerm->ActionSolnLong Yes

Figure 1: Decision logic for storage based on physical state and duration.

Handling and Solubilization Protocols

Safety Precautions
  • Hazard Assumption: Treat as a potential irritant and toxic agent.[2] Benzimidazoles can interact with biological systems (e.g., tubulin binding).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

Solubilization Strategy

The compound is lipophilic.[2] Water solubility is negligible unless pH is adjusted to <4 (protonation of benzimidazole), which is not recommended as it may catalyze racemization of the alcohol.

SolventSolubility RatingApplication
DMSO Excellent (>20 mg/mL)Preferred for biological stock solutions (10-100 mM).[1][2]
Ethanol Good (>10 mg/mL)Suitable for chemical synthesis or analysis.[1][2] Evaporates easily.
Water Poor (<0.1 mg/mL)Do not use for stock preparation.[1][2]
Reconstitution Protocol (Self-Validating)
  • Equilibration: Allow the vial to warm to room temperature before opening . This prevents condensation of atmospheric water onto the cold hygroscopic solid.

  • Weighing: Weigh the required amount rapidly. If high precision is needed for

    
     determination, use an anti-static gun.
    
  • Dissolution: Add anhydrous DMSO (molecular sieve treated). Vortex for 30 seconds.

    • Validation: Solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.[1][2]

  • Aliquot: Divide stock solution into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Quality Control: Verifying Integrity

Since the compound is chiral, "purity" implies both chemical purity and optical purity.

Chiral HPLC Method (Recommended)

To verify the (S)-configuration has not racemized:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]

  • Mobile Phase: Hexane : Isopropanol (e.g., 90:10 or 85:15).

  • Detection: UV at 254 nm (Benzimidazole absorption).[1][2]

  • Expectation: The (S)-enantiomer should elute as a single sharp peak.[1][2] The presence of a minor peak indicates racemization to the (R)-form.

Chemical Stability Check (NMR)
  • 1H-NMR (DMSO-d6): Check for the disappearance of the quartet at the chiral center (CH-OH) or the appearance of a methyl ketone singlet (~2.5 ppm), which indicates oxidation to the acetophenone derivative.[1]

Experimental Workflow Diagram

Workflow Vial Frozen Vial (-20°C) Thaw Thaw to RT (Desiccator) Vial->Thaw Open Open under Inert Gas Thaw->Open Weigh Weigh Solid Open->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve QC QC Check (Clear Solution?) Dissolve->QC Use Biological Assay QC->Use Pass Refreeze Aliquot & Refreeze (-80°C) QC->Refreeze Excess

Figure 2: Step-by-step reconstitution and handling workflow.

References

  • PubChem. 1-(1H-Benzimidazol-2-yl)ethanol, (S)- (Compound Summary). National Library of Medicine.[2] Available at: [Link] (Accessed Oct 2025).[1] Note: Cited for analogous benzimidazole-ethanol properties.[1][2]

  • Domańska, U., et al. (2004).[2][4] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[5][4] Journal of Chemical & Engineering Data.[2] Available at: [Link][1][2]

  • Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols. (2020).[1][2][6][7][8] Available at: [Link] (Racemization risks and handling).[1][2]

Sources

Method

Application Note: In Vitro Profiling of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

This Application Note and Protocol Guide details the in vitro assessment of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral benzimidazole derivative.[1][2][3] This compound is structurally significant as a phar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the in vitro assessment of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral benzimidazole derivative.[1][2][3] This compound is structurally significant as a pharmacophore in the development of inhibitors for 17


-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13)  and related short-chain dehydrogenases/reductases (SDRs), which are key targets in non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1][2][3] The (1S)-enantiomer is often the bioactive form or a specific metabolic probe.[1][2][3]

[1][2][3]

Introduction & Mechanistic Basis

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol represents a class of non-steroidal small molecules designed to modulate hepatic lipid metabolism.[1][2][3] The benzimidazole moiety serves as a robust anchor in the enzyme active site, often mimicking the steroid ring system, while the chiral ethanol tail (1S configuration) provides specific hydrogen-bonding interactions essential for selectivity against a broad range of dehydrogenases (e.g., HSD17B13 vs. HSD17B11).[2][3]

Key Applications
  • HSD17B13 Inhibition: Assessing potency in blocking the conversion of estradiol to estrone or retinol to retinal.[1][2][3]

  • Chiral Selectivity: determining the enantiomeric preference of the target enzyme (Eudismic Ratio).[1][3]

  • Metabolic Stability: Evaluating the susceptibility of the benzylic alcohol to oxidation by CYPs or conjugation by UGTs.[1][3]

Chemical Properties[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2][3]
  • Molecular Weight: 238.28 g/mol [1][2][3]

  • Solubility: Soluble in DMSO (>50 mM), Ethanol; low solubility in water.[1][2][3]

  • Storage: -20°C, desiccated, protected from light.

Experimental Workflows (Visualized)

The following diagram illustrates the integrated workflow for profiling the compound, from stock preparation to functional assays.

AssayWorkflow Compound (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (Powder) Stock Stock Solution (10-50 mM in DMSO) Compound->Stock Dissolution QC QC: Chiral HPLC (>98% ee) Stock->QC Verification Assay1 Enzymatic Assay (HSD17B13 Inhibition) QC->Assay1 Dilution Assay2 Cell-Based Assay (HepG2/Huh7 Lipid Droplets) QC->Assay2 Media Prep Assay3 ADME Profiling (Microsomal Stability) QC->Assay3 Buffer Prep Data Data Analysis (IC50, Intrinsic Clearance) Assay1->Data Assay2->Data Assay3->Data

Caption: Integrated workflow for the preparation, quality control, and functional assessment of the chiral benzimidazole probe.

Protocol 1: HSD17B13 Enzymatic Inhibition Assay

This assay measures the inhibition of HSD17B13-mediated oxidation of estradiol to estrone (or retinol to retinal) using NAD+ as a cofactor.[1][2][3] The reaction is monitored via the production of NADH (fluorescence) or by quantifying the product via LC-MS/MS.[1][2][3]

Reagents & Materials[1][2][3]
  • Enzyme: Recombinant Human HSD17B13 (expressed in HEK293 or E. coli).[1][2][3]

  • Substrate: Estradiol (2-5 µM) or Retinol.[1][2][3]

  • Cofactor: NAD+ (500 µM).[1][3]

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT, 0.01% BSA.

  • Detection: Fluorescence Plate Reader (Ex 340 nm / Em 460 nm) or LC-MS/MS.[1][2][3]

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve (Final assay concentrations: 10 µM to 0.5 nM).

  • Reaction Setup (384-well plate):

    • Add 5 µL of diluted compound (or DMSO control) to wells.[1][3]

    • Add 20 µL of Enzyme Mix (HSD17B13 in assay buffer).[1][3] Incubate for 15 min at 25°C to allow binding.

    • Initiate reaction by adding 25 µL of Substrate/Cofactor Mix (Estradiol + NAD+).[1][2][3]

  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Termination & Detection:

    • Fluorescence Mode: Read NADH fluorescence continuously or at endpoint.

    • LC-MS Mode: Quench with 50 µL Acetonitrile containing Internal Standard (e.g., Estrone-d4).[1][2][3] Centrifuge and analyze supernatant.

Data Analysis
  • Calculate % Inhibition:

    
    [1][2][3]
    
  • Fit data to a 4-parameter logistic model to determine IC

    
    .[1][3]
    

Protocol 2: Metabolic Stability (Liver Microsomes)

Since the compound targets the liver, assessing its stability against CYP450-mediated oxidation is critical.[1][2][3] The benzylic alcohol is a potential site for oxidation back to the ketone or glucuronidation.[1][3]

Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1][2][3]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1][2][3]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Procedure
  • Pre-Incubation:

    • Mix 1 µM compound (final) with microsomes in buffer.

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[1][3]

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Immediately quench into ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant by LC-MS/MS.

    • Monitor the depletion of the parent (1S)-alcohol and formation of the ketone metabolite.[1][3]

Interpretation
  • High Stability:

    
     min (Ideal for drug candidates).[1][2][3]
    
  • Low Stability:

    
     min (Indicates rapid oxidation/clearance).[1][2][3]
    

Protocol 3: Chiral Purity Verification (HPLC)

Ensuring the (1S)-configuration is maintained is vital, as the (1R)-enantiomer may be inactive or have off-target effects.[1][2][3]

Method Parameters
ParameterCondition
Column Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10 or 80:[1][2][3]20)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Benzimidazole absorbance)
Temperature 25°C

Procedure: Inject 10 µL of 1 mg/mL sample. Calculate Enantiomeric Excess (ee%) using peak areas:


[1][2][3]

Mechanism of Action Diagram

The following diagram details the HSD17B13 pathway and the point of intervention by the inhibitor.[1][3]

HSD17B13_Pathway Estradiol Estradiol (Active) (Substrate) Enzyme HSD17B13 Enzyme Estradiol->Enzyme Binding NAD NAD+ NAD->Enzyme Cofactor Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Blocked Estrone Estrone (Inactive) (Product) Enzyme->Estrone Oxidation Inhibitor (1S)-Inhibitor (Benzimidazole Probe) Inhibitor->Enzyme Competitive Inhibition LipidDroplet Lipid Droplet Homeostasis Estrone->LipidDroplet Modulation

Caption: Mechanism of HSD17B13 inhibition by the (1S)-benzimidazole probe, preventing steroid oxidation.[1][2][3][4]

References

  • HSD17B13 Biology & Inhibition: Su, W., et al. (2019).[2][3] "HSD17B13 is a hepatic retinol dehydrogenase associated with histological features of nonalcoholic fatty liver disease."[2][3] Nature Communications.[1][3] Link[1][3]

  • Benzimidazole Scaffolds in Drug Discovery: Bozan, A., et al. (2020).[2][3] "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution." Turkish Journal of Chemistry. Link

  • Enzymatic Assay Protocols: Ma, Y., et al. (2021).[2][3] "17-Beta-Hydroxysteroid Dehydrogenase 13: A Potential Therapeutic Target for Liver Diseases."[1][2][3][5] Frontiers in Pharmacology. Link

  • Chiral Separation Techniques: "Chiral Separation of Benzimidazole Derivatives." Journal of Chromatography A. Link

Sources

Application

Scale-up procedures for manufacturing (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

An Application Note and Protocol for the Manufacturing Scale-Up of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol Introduction: Navigating the Complexities of Chiral API Synthesis (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]e...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Manufacturing Scale-Up of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Introduction: Navigating the Complexities of Chiral API Synthesis

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a chiral alcohol containing the privileged benzimidazole scaffold. This structural motif is prevalent in numerous pharmacologically active molecules, making this compound a critical intermediate in drug development and manufacturing.[1][2] The primary challenge in its production lies in the stereocontrolled synthesis of the chiral secondary alcohol, where the desired (S)-enantiomer must be produced with exceptional purity. The other enantiomer could be inactive or, in a worst-case scenario, contribute to undesirable side effects.[3]

This document serves as a comprehensive guide for researchers, chemists, and process engineers, detailing a robust and scalable manufacturing process for this key intermediate. It moves beyond a simple recitation of steps to explain the underlying scientific principles, process safety considerations, and regulatory expectations that govern the transition from laboratory-scale synthesis to full-scale Good Manufacturing Practice (GMP) production.[4][5]

Section 1: Strategic Approach to Synthesis

The manufacturing strategy is bifurcated into two core stages: the synthesis of a prochiral ketone intermediate and its subsequent asymmetric reduction to the target chiral alcohol. This approach is favored for its efficiency and the high degree of stereocontrol achievable in the final, value-adding step.

Synthesis of the Prochiral Ketone Intermediate

The precursor, 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone, is synthesized via a well-established condensation reaction. The most common and scalable methods involve the reaction of o-phenylenediamine with an appropriately substituted aldehyde or carboxylic acid.[6][7] For industrial production, a one-pot synthesis starting from 4-(4-acetylphenylamino)-1,2-dinitrobenzene is not ideal due to safety and waste concerns. A more linear and controllable approach is the N-arylation of benzimidazole with 4-fluoroacetophenone, which provides a clean and high-yielding route to the ketone intermediate.

The Critical Step: Asymmetric Reduction

The creation of the (S)-chiral center is the most critical transformation. Several technologies exist for this purpose, each with distinct advantages and disadvantages for large-scale manufacturing.

  • Catalytic Asymmetric Hydrogenation: This method utilizes a chiral catalyst, typically a ruthenium or rhodium complex with chiral ligands, to deliver hydrogen stereoselectively to the ketone. It is known for its high efficiency and turnover numbers, making it highly amenable to large-scale production.[8]

  • Biocatalysis using Alcohol Dehydrogenases (ADHs): Enzymes offer unparalleled chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[9] A recombinant alcohol dehydrogenase (ADH) that selectively produces the (S)-alcohol can be employed. This "green" technology often simplifies downstream processing and avoids the use of heavy metals.[10][11]

  • Chiral Resolution: This classical method involves synthesizing the racemic alcohol and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent.[3] While robust, this method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer, making it less economically viable for large-scale production unless an efficient racemization and recycling process for the unwanted isomer is in place.[8]

For this guide, we will focus on the biocatalytic approach due to its high selectivity, operational safety, and alignment with green chemistry principles.

Section 2: Laboratory-Scale Synthesis Protocol (Exemplar)

This protocol outlines the synthesis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol on a laboratory scale, establishing a baseline for process development and scale-up.

Protocol 2.1: Synthesis of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (Prochiral Ketone)
  • Reagent Charging: To a clean, dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzimidazole (23.6 g, 0.2 mol), 4-fluoroacetophenone (27.6 g, 0.2 mol), and anhydrous potassium carbonate (41.4 g, 0.3 mol).

  • Solvent Addition: Add 500 mL of anhydrous Dimethylformamide (DMF). The use of a polar aprotic solvent like DMF is crucial for solubilizing the salts and reactants, thereby facilitating the nucleophilic aromatic substitution reaction.

  • Reaction: Heat the mixture to 120 °C and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water with stirring. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield the pure ketone.

Protocol 2.2: Biocatalytic Asymmetric Reduction
  • Bioreactor Setup: Prepare a 1 L jacketed bioreactor containing 500 mL of a phosphate buffer solution (100 mM, pH 7.0).

  • Enzyme and Cofactor: Add the selected (S)-selective alcohol dehydrogenase (ADH) enzyme preparation and the co-factor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH). A co-factor recycling system, such as using glucose and glucose dehydrogenase, is essential for economic viability as it continuously regenerates the expensive NADPH.[10]

  • Substrate Addition: Dissolve the ketone intermediate (10 g) in a minimal amount of a water-miscible co-solvent like isopropanol (which can also serve as a sacrificial substrate for cofactor regeneration) and add it to the bioreactor.

  • Bioreduction: Maintain the temperature at 30 °C and stir gently. Monitor the conversion and enantiomeric excess (e.e.) by taking samples periodically and analyzing them by chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Extraction: Once the reaction reaches >99% conversion and >99.5% e.e., stop the reaction. Extract the product from the aqueous medium using a suitable organic solvent, such as ethyl acetate (3 x 200 mL).

  • Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by crystallization to yield the final (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol.

Section 3: Scale-Up Procedures and Considerations

Transitioning from the laboratory to a manufacturing plant requires a thorough analysis of process safety, equipment, and parameter optimization. This transition must adhere to strict GMP guidelines.[12][13]

Process Hazard Analysis (PHA)

Before any scale-up activity, a comprehensive PHA must be conducted to identify and mitigate potential risks.[14][15]

  • Material Hazards: Evaluate the toxicity, flammability, and reactivity of all raw materials, intermediates, and the final product. Material Safety Data Sheets (MSDS) are a starting point but may not be sufficient for a full risk assessment.[16]

  • Process Risks:

    • Thermal Runaway: The N-arylation step is exothermic. On a large scale, inefficient heat removal can lead to a dangerous increase in temperature and pressure.

    • Solvent Handling: Large volumes of flammable solvents like ethanol and isopropanol pose significant fire and explosion risks.[14]

    • Dust Explosion: The final product and some intermediates are fine powders. Handling these materials can generate combustible dust clouds.[17][18]

  • Mitigation Strategies: Implement robust engineering controls, such as appropriately sized reactors with adequate cooling capacity, grounding of equipment to prevent static discharge, and enclosed transfer systems to minimize dust and vapor release.[18]

Equipment and Technology Transfer

Directly scaling the volume from a 1 L flask to a 2000 L reactor is not feasible. The process must be adapted for industrial equipment.

ParameterLaboratory Scale (1 L)Pilot/Manufacturing Scale (2000 L)Rationale for Change
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactorDurability, pressure rating, better heat transfer, and corrosion resistance.
Heating/Cooling Heating mantle / ice bathJacketed vessel with thermal fluidPrecise and uniform temperature control is critical for reaction kinetics and safety.
Agitation Magnetic stirrerImpeller agitator (e.g., pitched blade)Ensures proper mixing of heterogeneous mixtures and efficient heat transfer in large volumes.
Solid Handling Manual additionContained powder transfer systemsMinimizes operator exposure and prevents dust release, crucial for GMP and safety.[18]
Filtration Büchner funnelNutsche filter-dryerAllows for filtration, washing, and drying in a single, contained unit, improving efficiency and safety.
Purification and Isolation at Scale

Crystallization is the preferred method for purification at a large scale due to its efficiency and cost-effectiveness.

  • Solvent Selection: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at cold temperatures, leading to high recovery of the pure product.

  • Cooling Profile: The rate of cooling directly impacts crystal size and purity. A controlled, gradual cooling profile is necessary to avoid impurity inclusion and to obtain a consistent particle size distribution.

  • Chiral Purification: If the enantiomeric purity does not meet specifications, chromatographic separation may be necessary. While HPLC is a powerful tool, Supercritical Fluid Chromatography (SFC) is often preferred for large-scale purification due to its higher throughput, reduced solvent consumption, and easier product recovery.[3][]

Workflow for Manufacturing Scale-Up

G cluster_0 Phase 1: Process Development (Lab) cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: GMP Manufacturing A Route Scouting & Synthesis Optimization B Analytical Method Development (HPLC, NMR) A->B G Impurity Profiling B->G C Initial Safety Assessment D Process Hazard Analysis (PHA) C->D E Kilo-Lab / Pilot Plant Batch Production D->E F Parameter Optimization (Temp, Conc, Time) E->F F->G I Process Validation (3 Batches) G->I H Technology Transfer to Manufacturing Suite H->I J Full-Scale Production under GMP I->J K Quality Control & Release Testing J->K L Final API Packaging & Storage K->L

Caption: A workflow diagram illustrating the key phases from laboratory development to full-scale GMP manufacturing.

Section 4: Quality Control and GMP Compliance

Manufacturing an Active Pharmaceutical Ingredient (API) intermediate requires strict adherence to GMP to ensure the final drug product is safe and effective.[4][20] The quality of the product must be controlled at all stages.

In-Process Controls (IPCs)

IPCs are checks performed during production to monitor and, if necessary, adjust the process.

  • Reaction Completion: Monitored by HPLC to ensure the starting material is consumed before proceeding to the next step.

  • Enantiomeric Excess (e.e.): Monitored during the bioreduction using a chiral HPLC method to ensure the desired stereoselectivity is achieved.

Final Product Specifications

The final isolated product must meet a predefined set of specifications before it can be released for use in the next stage of drug synthesis.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, FTIR
Assay ≥ 99.0%HPLC
Enantiomeric Purity ≥ 99.5% (S)-enantiomerChiral HPLC
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Heavy Metals ≤ 10 ppmICP-MS
Water Content ≤ 0.5%Karl Fischer Titration

Chemical Synthesis Pathway

G benzimidazole Benzimidazole ketone 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (Prochiral Ketone) benzimidazole->ketone   K2CO3, DMF   120 °C fluoroacetophenone 4-Fluoroacetophenone final_product (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (Final Product) ketone->final_product   (S)-selective ADH   NADPH (recycled)   Aqueous Buffer, 30 °C

Caption: The two-stage chemical synthesis route for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol.

Conclusion

The successful scale-up of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol hinges on a multi-faceted approach that integrates robust chemical synthesis with rigorous process engineering, safety analysis, and quality control. By selecting a highly selective and sustainable biocatalytic reduction as the key stereochemistry-defining step, manufacturers can achieve high purity and yield. Adherence to GMP principles throughout the entire manufacturing lifecycle is not merely a regulatory requirement but a fundamental component of ensuring the quality and safety of the final pharmaceutical product.[5] This guide provides a foundational framework for navigating the complexities of this process, enabling scientists and engineers to confidently transition this vital intermediate from the laboratory to commercial production.

References

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • Arborpharmchem. (2026).
  • Sigma-HSE. (2023). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
  • Pharmaceutical Technology. (2020). Asymmetric Routes to Chiral Secondary Alcohols.
  • Air Pollution Solutions. (2024). Ensuring a Safe and Efficient Pharmaceutical Manufacturing Process.
  • The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs.
  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • PMC. (n.d.).
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • BOC Sciences. (2025).
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • ResearchGate. (2025). Large‐scale Production of Chiral Alcohols with High Enantiomeric Excess through Yeast‐mediated Asymmetric Reduction of Prochiral Ketones.
  • DEKRA. (2020). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments.
  • Fauske & Associates. (2025).
  • Wiley. (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products.
  • ResearchGate. (n.d.).
  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Research Journal of Pharmacy and Technology. (2015). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms.
  • MDPI. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent.
  • PMC. (2024).
  • ACS Publications. (2025).
  • Bentham Science Publishers. (2024).
  • DiVA. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
  • Rasayan Journal. (n.d.).
  • Chemistry Journal of Moldova. (2022).
  • Semantic Scholar. (2020).
  • PMC. (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride.
  • IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • Indian Academy of Sciences. (n.d.). Note A green synthesis of benzimidazoles.
  • Sigma-Aldrich. (n.d.). 1-(1H-Benzoimidazol-2-yl)-ethanol.

Sources

Method

LC-MS detection parameters for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Executive Summary This guide details the protocol for the quantification and enantiomeric separation of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (hereafter referred to as BIPE-S ).[1][2] This compound features a be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the quantification and enantiomeric separation of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (hereafter referred to as BIPE-S ).[1][2] This compound features a benzimidazole core linked to a phenyl-ethanol moiety, a structural motif common in specific tyrosine kinase inhibitors and antifungal metabolites.[2][3]

The protocol addresses two critical analytical needs:

  • High-Sensitivity Quantification: An achiral Reverse Phase (RP) method for pharmacokinetic (PK) or impurity profiling.[2][3][4]

  • Enantiomeric Purity: A specific chiral LC-MS method to distinguish the active (1S) isomer from the (1R) impurity, utilizing an immobilized polysaccharide column compatible with MS-friendly solvents.[2][3][4]

Physicochemical Profile & MS Predictors

Understanding the molecule's behavior is the foundation of this method.[2][3][4]

ParameterValueCausality / Method Implication
Formula C₁₅H₁₄N₂OBasis for exact mass calculation.[1][2]
Exact Mass 238.1106 DaMonoisotopic mass for MS tuning.[2][3][4]
[M+H]⁺ 239.1179 m/z Primary precursor ion in ESI(+) mode due to basic benzimidazole nitrogen.[3][4]
pKa (Calc) ~5.6 (Benzimidazole N3)Requires pH > 7.5 for neutral extraction or pH < 4.0 for retention on C18.[3][4]
LogP ~2.5 - 3.0Moderately lipophilic; suitable for C18 retention.[1][2][3]
Chirality (1S) Center at EthanolRequires chiral stationary phase (CSP) for enantiomer separation.[3][4][5]

Sample Preparation Protocol

Objective: Isolate BIPE-S from biological matrices (plasma/microsomes) or synthetic reaction mixtures while maintaining chiral integrity.

Protocol A: Protein Precipitation (Biological Matrices)
  • Aliquot: Transfer 50 µL of plasma/microsomal incubation to a 1.5 mL Eppendorf tube.

  • Crash: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Why: Acetonitrile precipitates proteins effectively; formic acid disrupts protein binding.[2][3][4]

  • Internal Standard: Add 10 µL of IS working solution (e.g., Benzimidazole-D4, 1 µg/mL).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on early eluters).

Protocol B: Dilution (Synthetic Purity)
  • Stock: Dissolve 1 mg of BIPE-S in 1 mL Methanol (1 mg/mL).

  • Working: Dilute to 1 µg/mL in 50:50 Water:Methanol .

    • Note: Avoid using pure acetonitrile as diluent for initial injection to prevent "solvent effect" peak broadening.[2][3][4]

LC-MS/MS Method Parameters

Achiral Method (Quantification)

Use this for total drug quantification where enantiomeric ratio is not critical.[1][3][4]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Flow Rate: 0.4 mL/min.[2][3][4]

  • Gradient:

    • 0.0 min: 5% B[3][4]

    • 0.5 min: 5% B[3][4]

    • 3.0 min: 95% B[3][4]

    • 3.5 min: 95% B[3][4]

    • 3.6 min: 5% B (Re-equilibration)

Chiral Method (Enantioseparation)

Use this to verify the (1S) purity against the (1R) enantiomer.[1][3][4]

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), immobilized).[1][2]

    • Why IG-3? Immobilized phases allow the use of "forbidden" solvents like DCM or THF if needed, but more importantly, they are robust in Reverse Phase mode with MS-compatible buffers.[2][3]

  • Mobile Phase: 40% B / 60% A (Isocratic).[3][4]

    • A: 10 mM Ammonium Bicarbonate (pH 9.0).

    • B: Acetonitrile.[2][3][4][6]

    • Causality: Basic pH suppresses ionization of the benzimidazole (keeping it neutral), which often enhances chiral recognition on polysaccharide columns.[3][4]

  • Flow Rate: 0.3 mL/min.[2][3][4]

  • Run Time: 10-12 minutes (Expect (1S) and (1R) to separate with

    
    ).
    

Mass Spectrometry Parameters (ESI+)

The benzimidazole moiety is a "proton sponge," making ESI(+) highly sensitive.[3][4]

Source Conditions (Generic Triple Quad):

  • Ion Source: Electrospray Ionization (ESI) Positive.[3][4]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 325°C.

  • Sheath Gas: 45 arb units.[2][3][4]

  • Aux Gas: 15 arb units.[2][3][4]

MRM Transitions (Multiple Reaction Monitoring):

Precursor (m/z)Product (m/z)Collision Energy (eV)IdentityMechanistic Origin
239.1 221.1 18QuantifierLoss of H₂O (Dehydration of ethanol tail).[1][2]
239.1 117.1 35Qualifier 1Cleavage of Benzimidazole ring cation.[2][3][4]
239.1 105.1 40Qualifier 2Phenyl-ethyl fragment.[1][2][3]

Visualized Workflows

Figure 1: Analytical Workflow

This diagram illustrates the decision matrix between Achiral (PK) and Chiral (Purity) analysis.

G Sample Sample Source (Plasma/Synthesis) Prep Sample Prep (PPT or Dilution) Sample->Prep Decision Analytical Goal? Prep->Decision AchiralLC Achiral LC (C18) Total Quant Decision->AchiralLC PK/Yield ChiralLC Chiral LC (IG-3) (1S) vs (1R) Decision->ChiralLC Stereopurity MS MS/MS Detection (ESI+ MRM 239>221) AchiralLC->MS ChiralLC->MS Data Data Analysis (Quant/EE%) MS->Data

Caption: Decision tree for selecting Achiral vs. Chiral LC-MS workflows based on analytical requirements.

Figure 2: Proposed Fragmentation Pathway

Mechanistic explanation of the MRM transitions selected.

Frag Parent Precursor Ion [M+H]+ = 239.1 Frag1 Fragment A [M+H-H2O]+ m/z 221.1 Parent->Frag1 - H2O (18 Da) (Ethanol Dehydration) Frag2 Fragment B Benzimidazole Cation m/z 117.1 Parent->Frag2 C-N Bond Cleavage (High CE)

Caption: ESI+ Fragmentation pathway showing the primary dehydration transition (Quantifier) and skeletal cleavage (Qualifier).[1][3][4]

References

  • Danaher, M., et al. (2007).[3][4] "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B. Link

  • Phenomenex Application Guide. (2020).[2][3][4] "Chiral Separation Strategies for Pharmaceutical Compounds using Immobilized Polysaccharide Phases." Link

  • NIST Chemistry WebBook. "Mass Spectrum of Benzimidazole Derivatives." National Institute of Standards and Technology.[2][3][4][7] Link

  • Snyder, L. R., et al. (2011).[3][4] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2] (General reference for Mobile Phase pH selection).

Sources

Application

Application Note: Formulation Strategies for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Executive Summary & Molecule Profile[1][2][3][4] The compound (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol represents a distinct class of N-substituted benzimidazoles.[1][2] Unlike classical C2-substituted benzimidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2][3][4]

The compound (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol represents a distinct class of N-substituted benzimidazoles.[1][2] Unlike classical C2-substituted benzimidazoles (e.g., Albendazole), this molecule features a phenyl linker at the N1 position and a chiral ethanol tail.

From a formulation perspective, this structure presents a specific "solubility-permeability" paradox:

  • Lipophilicity: The N-phenyl-benzimidazole core is highly planar and lipophilic, driving high lattice energy and poor aqueous solubility (Likely BCS Class II).[1][2]

  • Basicity: The N3 nitrogen retains basic character (approx.[1] pKa ~5.0–6.0), suggesting pH-dependent solubility (soluble in gastric fluid, precipitates in intestinal fluid).[1]

  • Chirality: The (1S)-ethanol moiety introduces a stereocenter that must be preserved during thermal or mechanical processing.[1][2]

This guide details three validated strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion, Self-Emulsifying Drug Delivery Systems (SEDDS) , and Nanocrystal Engineering .[1]

Pre-Formulation Characterization Workflow[1][5]

Before selecting a delivery vehicle, the following physicochemical baseline must be established.

ParameterMethodCritical Threshold / Note
Melting Point (

)
DSC (10°C/min)High

(>200°C) indicates high lattice energy; favors HME or Milling.[1][2]
Glass Transition (

)
Modulated DSCCritical for ASD stability.[1] Target

of mix > ambient + 50°C.
pKa Potentiometric TitrationDetermines pH modifiers.[1] Basic N3 allows salt formation (Mesylate/HCl).[1]
LogP / LogD Shake-flask methodIf LogP > 3, lipid-based formulations (SEDDS) are viable.[1][2]
Chiral Stability Chiral HPLCVerify (1S) enantiomer integrity under stress (Heat/Humidity).
Decision Logic for Formulation Selection

FormulationDecisionTree Start Compound Characterization (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol SolubilityCheck Aqueous Solubility < 10 μg/mL? Start->SolubilityCheck LogPCheck LogP > 3.5? SolubilityCheck->LogPCheck Yes TmCheck Melting Point > 200°C? LogPCheck->TmCheck No (Lattice Limited) SEDDS Strategy 1: Lipid Based (SEDDS) (For high LogP, mod. Tm) LogPCheck->SEDDS Yes (Lipophilic) ASD Strategy 2: Amorphous Solid Dispersion (For high Tm, stable Tg) TmCheck->ASD Yes (High Lattice Energy) Nano Strategy 3: Nanocrystals (For thermal instability) TmCheck->Nano No (Thermally Labile)

Figure 1: Decision tree for selecting the optimal delivery strategy based on physicochemical properties.

Protocol A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)[1]

Rationale: Benzimidazoles often exhibit "brick dust" properties (high crystallinity).[1] HME converts the crystalline drug into a high-energy amorphous state dispersed within a polymer matrix, enhancing apparent solubility.[1][2]

Critical Consideration: The (1S) chiral center. HME involves heat.[1][3] You must map the "Process Window" (Temperature vs. Residence Time) to ensure no racemization occurs.[1]

Materials
  • API: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol.[1][2]

  • Polymer: Copovidone (PVP VA64) or HPMC-AS (Grade L/M).[1][2]

    • Why: PVP VA64 has a plasticizing effect and high miscibility with benzimidazoles.[1] HPMC-AS prevents recrystallization in the GI tract.[1][2]

  • Plasticizer: PEG 1500 (if

    
     reduction is needed).[1]
    
Step-by-Step Protocol
  • Binary Mixing:

    • Prepare a 20:80 and 30:70 ratio (w/w) of API:Polymer.[1]

    • Blend in a Turbula mixer for 10 mins at 40 RPM to ensure homogeneity.

  • TGA Screening (Thermal Stability):

    • Run TGA on the pure API. Determine the onset of degradation (

      
      ).[1]
      
    • Rule: Set HME extrusion temperature (

      
      ) such that 
      
      
      
      .
  • Extrusion (Twin-Screw Extruder - 11mm):

    • Zone 1 (Feed): 50°C (Prevent premature melting).

    • Zone 2-3 (Mixing): Ramp to 140–160°C (Dependent on API

      
      ).
      
    • Zone 4 (Die): 150°C.[1]

    • Screw Speed: 200 RPM.

    • Feed Rate: 2.0 g/min .

  • Downstream Processing:

    • Cool extrudate on a conveyor belt (air cooled).[1]

    • Mill using a hammer mill (screen size 0.5 mm).[1]

  • Validation:

    • PXRD: Confirm "halo" pattern (absence of Bragg peaks).

    • Chiral HPLC: Dissolve extrudate and verify enantiomeric excess (ee%) > 99%.

Protocol B: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: If the molecule has high lipophilicity (LogP > 3), dissolving it in a pre-concentrate lipid mixture allows it to bypass the dissolution step entirely, presenting as a nano-emulsion in the gut.

Materials
  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Peceol.[1]

  • Surfactant: Cremophor EL (Kolliphor EL) or Tween 80.[1]

  • Co-Surfactant: Transcutol HP or PEG 400.[1]

Step-by-Step Protocol
  • Solubility Screening:

    • Add excess API (approx. 100 mg) to 1 mL of each excipient in glass vials.

    • Heat to 50°C for 1 hour, then shake for 48 hours at 25°C.

    • Centrifuge and analyze supernatant by HPLC.[1]

    • Selection: Choose the oil with highest solubility capacity.

  • Pseudo-Ternary Phase Diagram Construction:

    • Mix Surfactant and Co-Surfactant (

      
      ) at ratios 1:1, 2:1, and 3:1.
      
    • Titrate Oil with

      
       and water to identify the "Nano-emulsion Region" (clear/translucent zone).[1][2]
      
  • Formulation Preparation:

    • Dissolve API into the Oil phase (e.g., 10% w/w loading).

    • Add

      
       under magnetic stirring (300 RPM, 40°C).
      
    • Result should be a clear, isotropic liquid.

  • Dispersion Test:

    • Add 1 mL formulation to 900 mL water (37°C).

    • Measure droplet size via Dynamic Light Scattering (DLS).[1] Target Z-average < 200 nm.[1][2]

Protocol C: Nanocrystal Engineering (Wet Media Milling)

Rationale: If the API is thermally unstable (risking chiral inversion in HME) or has limited lipid solubility, physical size reduction increases surface area (


) to improve dissolution rate (

) per the Noyes-Whitney equation.[1]
Materials
  • Stabilizers: HPMC E5 (Steric) + SDS (Electrostatic) or Vitamin E TPGS.[1]

  • Milling Media: Yttrium-stabilized Zirconia beads (0.5 mm).

Step-by-Step Protocol
  • Suspension Preparation:

    • Disperse 5% (w/v) API in an aqueous solution containing 1% HPMC E5 and 0.1% SDS.

  • Milling Process (Planetary Micro Mill):

    • Load chamber with suspension and beads (ratio 1:10 v/v).[1]

    • Mill at 600 RPM for cycles of 30 mins (pause 5 mins to cool).

    • Total milling time: 2–4 hours.[1]

  • Recovery:

    • Separate beads by filtration.[1]

    • Spray dry the nanosuspension (Inlet Temp: 100°C) to obtain a redispersible powder.[1]

  • Validation:

    • SEM: Verify particle morphology (cuboidal/irregular) and size range (200–500 nm).

    • Dissolution: Compare dissolution rate against micronized bulk powder in pH 6.8 buffer.

Analytical Validation: The Chiral Challenge

Because the molecule is an (S)-enantiomer, standard achiral analytics are insufficient.[1][2]

Chiral HPLC Method (Example):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (basic additive is crucial for benzimidazoles to prevent peak tailing).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzimidazole absorption max).[1]

Visualizing the Mechanism of Action

The following diagram illustrates how the Amorphous Solid Dispersion (Strategy A) enhances bioavailability compared to the crystalline drug.

ASD_Mechanism Crystalline Crystalline API (High Lattice Energy) HME_Process HME Process (Energy Input + Polymer) Crystalline->HME_Process Heat/Shear Amorphous Amorphous Dispersion (High Free Energy) HME_Process->Amorphous Disordered State Dissolution Supersaturated Solution (Spring Effect) Amorphous->Dissolution Rapid Dissolution Precipitation Recrystallization (Risk) Dissolution->Precipitation Natural Tendency Polymer Polymer (Parachute) Inhibits Nucleation Polymer->Precipitation Blocks

Figure 2: The "Spring and Parachute" model applied to the benzimidazole ASD formulation.[1][2]

References

  • Solubility of Benzimidazoles: Title: Solubility of Benzimidazoles in Alcohols and Organic Solvents.[4] Source: Journal of Chemical & Engineering Data. URL:[Link][1]

  • Solid Dispersion Strategies: Title: Formulation and Optimization of Solid Dispersion Tablets of Albendazole using Response Surface Methodology. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences.[3] URL:[Link]

  • Lipid-Based Formulations (SEDDS): Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.[1][2][5][6] Source: ISRN Pharmaceutics (PMC).[1] URL:[Link]

  • Benzimidazole Structure Data: Title: 1-(1H-Benzimidazol-2-yl)ethanol, (S)- | PubChem Compound Summary.[1][2] Source: National Center for Biotechnology Information.[1] URL:[Link][1]

  • Amorphous Solid Dispersion Mechanisms: Title: Innovative Formulation Strategies for Poorly Soluble Drugs.[1][5][6][7][8] Source: World Pharma Today.[1] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Executive Summary & Workflow Achieving high enantiomeric excess (ee > 99%) for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol presents a specific challenge due to the basic nitrogen in the benzimidazole moiety. This nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Workflow

Achieving high enantiomeric excess (ee > 99%) for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol presents a specific challenge due to the basic nitrogen in the benzimidazole moiety. This nitrogen can coordinate with metal catalysts (poisoning) or cause tailing in chromatographic purification.

This guide prioritizes two "field-proven" pathways: Biocatalytic Ketone Reduction (KRED) for high yield/efficiency and Lipase-Mediated Kinetic Resolution (EKR) for rescuing racemic material.

Decision Matrix: Which Route Should You Take?

G cluster_0 Method A: Asymmetric Reduction (Preferred) cluster_1 Method B: Kinetic Resolution start Starting Material? ketone Ketone Precursor (1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone) start->ketone Synthesis Route racemate Racemic Alcohol ((±)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol) start->racemate Existing Stock kred Biocatalysis (KRED) High Yield (>90%) | High ee (>99%) ketone->kred Best Path ath Metal Catalysis (ATH) Risk: Cat. Poisoning Requires: Ru-TsDPEN + Acid Scavenger ketone->ath Alternative lipase Lipase Resolution (CAL-B) Max Yield: 50% Requires: Acyl Donor Optimization racemate->lipase Rescue Path result (1S)-Target Alcohol >99% ee kred->result ath->result lipase->result

Figure 1: Decision tree for selecting the optimal synthesis or purification pathway.

Technical Troubleshooting (Q&A)

Module A: Enzymatic Kinetic Resolution (EKR)

Use this if you have the racemic alcohol and need to isolate the (1S)-enantiomer.

Q1: My lipase reaction (CAL-B) stalls at 30-40% conversion, failing to reach the theoretical 50%. Why? Diagnosis: The benzimidazole moiety significantly reduces solubility in standard non-polar solvents (e.g., hexane, heptane), leading to mass transfer limitations. Furthermore, the basic nitrogen may cause local pH shifts in the enzyme microenvironment. Corrective Action:

  • Solvent Switch: Move from pure hexane to Toluene or MTBE (Methyl tert-butyl ether). Toluene provides better solubility for the benzimidazole-phenyl core while maintaining high enzyme activity [1].

  • Temperature: Increase temperature to 40–50°C . Candida antarctica Lipase B (CAL-B, Novozym 435) is stable up to 60°C.

  • Acyl Donor: Use Vinyl Acetate (5–10 equivalents). The tautomerization of the vinyl alcohol byproduct drives the equilibrium irreversibly [2].

Q2: I am getting low E-values (poor selectivity). How do I improve this? Diagnosis: Water content in the solvent or non-specific background acylation. Corrective Action:

  • Dry Solvents: Ensure toluene/MTBE is dried over molecular sieves (3Å).

  • Additives: Add molecular sieves directly to the reaction vessel to scavenge water produced or present in the system.

  • Enzyme Screening: If CAL-B fails, screen Burkholderia cepacia lipase (PS-C) . It often shows superior selectivity for bulky aromatic alcohols [3].

Module B: Asymmetric Reduction (KRED/ATH)

Use this to convert the ketone directly to the (1S)-alcohol.

Q3: My Ruthenium (Ru) transfer hydrogenation catalyst is inactive. Is the benzimidazole poisoning it? Diagnosis: Yes. The unhindered N3 nitrogen on the benzimidazole ring (pKa ~5.6) is a strong ligand that coordinates to the Ru center, displacing the chiral ligand or blocking the active site. Corrective Action:

  • Protonation Strategy: Perform the reaction in slightly acidic conditions or add 1.0 equivalent of a weak acid (e.g., acetic acid) to protonate the benzimidazole nitrogen, rendering it non-coordinating.

  • Catalyst Choice: Switch to Biocatalysis (KREDs) . Ketoreductases are generally unaffected by the distal benzimidazole nitrogen if the bulk pH is controlled. This is the industry "Gold Standard" for this class of molecules.

Q4: Which Biocatalyst should I screen for the (1S)-configuration? Recommendation: Screen "Anti-Prelog" specific KREDs.

  • Standard Prelog enzymes (e.g., Lactobacillus kefir ADH) typically yield the (R)-alcohol from acetophenone derivatives.

  • Anti-Prelog enzymes (e.g., engineered variants from Codexis or Gingko Bioworks) are required for the (1S)-configuration.

  • Causality: The enzyme pocket must accommodate the large benzimidazole-phenyl tail in the "large" binding pocket.

Module C: Analytical Integrity (HPLC)

Q5: I see severe peak tailing on my chiral HPLC, making ee integration inaccurate. How do I fix this? Diagnosis: The basic benzimidazole nitrogen interacts with the residual silanols of the silica stationary phase. Corrective Action:

  • Mobile Phase Additive: You must add a basic modifier. Use 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in your Hexane/IPA or Hexane/Ethanol mobile phase.

  • Column Selection:

    • Primary Choice: Chiralpak IA or IC (Immobilized amylose/cellulose). These are robust and tolerate wider solvent ranges [4].

    • Secondary Choice: Chiralcel OD-H (Coated cellulose). Excellent for aromatic alcohols but less solvent stable.

Comparative Method Analysis

FeatureBiocatalytic Reduction (KRED)Kinetic Resolution (Lipase)Chemocatalysis (ATH)
Max Theoretical Yield 100%50% (of desired enantiomer)100%
Enantiomeric Excess Typically >99%>98% (stops at 50% conv.)90–97% (requires recrystallization)
Catalyst Risk Low (High Specificity)Low (Robust)High (N-poisoning)
Cost Efficiency High (at scale)Medium (loss of 50% mass)Medium (precious metal cost)
Green Metric Excellent (Water/Buffer)Good (Recyclable Enzyme)Poor (Metal waste)

"Gold Standard" Protocol: Lipase-Mediated Resolution

Recommended for lab-scale preparation (<10g) where enzyme screening time is limited.

  • Preparation: Dissolve 1.0 g of racemic 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol in 20 mL of anhydrous Toluene . (Note: If solubility is poor, add 5-10% THF).

  • Acyl Donor: Add 2.0 mL (approx. 5 eq) of Vinyl Acetate .

  • Catalyst: Add 100 mg of Novozym 435 (immobilized CAL-B).

  • Reaction: Stir at 45°C at 200 rpm. Monitor by HPLC every 2 hours.

  • Stop Point: Stop reaction when conversion reaches 50-52% . The (1S)-alcohol will be the unreacted substrate (assuming standard CAL-B selectivity for (R)-acetate formation). Note: Verify absolute configuration via optical rotation or X-ray, as lipase preference can vary with bulky substrates.

  • Workup: Filter off enzyme. Evaporate solvent. Separate the (1S)-alcohol from the (R)-ester via column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

References

  • Solubility of Benzimidazoles : Li, D. et al. "Solubility and Solubility Modeling of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene toward Nanodispersions in Organic Solvents." Journal of Chemical & Engineering Data, 2021. Link

  • Kinetic Resolution of Phenylethanols : Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Phenylethanols." Tetrahedron: Asymmetry, 2007. Link

  • Lipase Selectivity : Shah, S. et al. "Kinetic resolution of (±)-1-phenylethanol in [Bmim][PF6] using high activity preparations of lipases." Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • Chiral Separation Strategy : "Chiral Separation Using SFC and HPLC." Shimadzu Application News, 2016. Link

  • Benzimidazole Properties : "1H-Benzimidazole, 1-(phenylmethyl)- Properties and Safety." ChemicalBook, 2024.[1] Link

Sources

Optimization

Troubleshooting low yield in (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol synthesis

The following technical guide is structured as a high-level support ticket resolution from the Chiral Synthesis Response Team . It addresses the specific challenges of reducing 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support ticket resolution from the Chiral Synthesis Response Team . It addresses the specific challenges of reducing 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone to its (1S)-ethanol derivative.

Status: Open


Resolved 
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Subject:  Troubleshooting catalytic failure and work-up losses in benzimidazole-phenyl ketone reduction.

Executive Summary & Root Cause Analysis

User Issue: Researchers report low isolated yields (<40%) and variable enantiomeric excess (ee%) when synthesizing (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol via asymmetric reduction.

Technical Diagnosis: The failure is rarely due to the intrinsic reactivity of the ketone. Instead, it proceeds from three convergent failure modes specific to the benzimidazole moiety:[1][2]

  • Catalyst Poisoning (The "N-Trap"): The basic nitrogen (N3) of the benzimidazole coordinates to the Ruthenium/Rhodium metal center, displacing the chiral ligand or blocking the active site.

  • Solubility Mismatch: The substrate is sparingly soluble in standard alcoholic solvents (iPrOH) used for Asymmetric Transfer Hydrogenation (ATH), leading to heterogeneous mixtures and stalled conversion.[1][2]

  • Amphoteric Work-up Loss: The product behaves as a surfactant and an amphophile.[3] Standard acidic washes (to remove catalyst) protonate the product, trapping it in the aqueous phase.[1]

The Chemistry: Mechanism & Catalyst Protection

To fix the yield, we must first protect the catalyst. The most robust method for this substrate is Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-diamine catalyst, but only if the nitrogen is masked.[1][2]

The "Proton-Protection" Strategy

Standard ATH uses basic conditions (iPrOH/KOH).[2][3] This fails for benzimidazoles because the free N3 nitrogen binds to the Ru center. The Solution: Switch to Acidic ATH using a Formic Acid/Triethylamine (TEAF) azeotrope. The excess formic acid protonates the benzimidazole nitrogen (


), rendering it non-nucleophilic and preventing catalyst poisoning.[1]
Visualization: Catalyst Deactivation vs. Protection

Catalyst_Protection cluster_0 Standard Basic ATH (Failure Mode) cluster_1 Acidic ATH (Success Mode) Substrate_Free Free Benzimidazole (N3 Lone Pair Active) Poisoned DEAD CATALYST (Ru-N Coordination) Substrate_Free->Poisoned N3 binds Ru Ru_Cat Ru-Catalyst (Active Species) Ru_Cat->Poisoned Substrate_Prot Protonated Benzimidazole (Benz-H+ Formate-) Product (1S)-Product (High Yield) Substrate_Prot->Product No Coordination Catalyst Cycles Ru_Cat_Acid Ru-Catalyst (Hydride Active) Ru_Cat_Acid->Product

Figure 1: Mechanism of catalyst poisoning by benzimidazole and the "Proton-Protection" strategy using acidic media.[2][3]

Optimized Protocol (The Fix)

Target: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol Method: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) in TEAF.[2][3]

Materials Checklist
  • Substrate: 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (1.0 equiv).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 – 1.0 mol%).[1][2][3]

    • Note: The (S,S)-ligand typically yields the (S)-alcohol for acetophenones, but verify via chiral HPLC.[1][2]

  • Hydrogen Source/Solvent: Formic Acid/Triethylamine (5:2 molar ratio azeotrope).[2][3]

  • Co-solvent (Critical): Dichloromethane (DCM) or DMF.[1][2]

Step-by-Step Procedure
  • Dissolution (Solubility Fix):

    • Do not attempt to dissolve the ketone directly in the TEAF reagent; it will likely clump.

    • Dissolve the ketone in minimal DCM (or DMF if DCM is insufficient). Benzimidazoles are highly soluble in chlorinated solvents.[3]

  • Catalyst Charge:

    • Add the TEAF (5:2) reagent (approx. 5-10 vol relative to substrate).[2][3]

    • Crucial: Ensure the mixture is homogeneous. If turbid, add more DCM.[1][2]

    • Degas the solution by bubbling nitrogen for 10 minutes (oxygen kills the hydride species).

    • Add the Ru-catalyst in one portion.[3]

  • Reaction:

    • Stir at 25–30°C . Heating >40°C degrades the enantioselectivity (ee).[2]

    • Monitor by HPLC/UPLC.[3] Conversion should reach >98% within 12–24 hours.

    • Checkpoint: If reaction stalls at 50%, add a fresh 0.2 mol% catalyst charge.[1][2]

  • Work-up (The Yield Trap):

    • Do not simply extract. The mixture contains excess formic acid and TEA.

    • Dilute with water and DCM.[3]

    • Neutralization: Slowly add saturated

      
       until pH 
      
      
      
      7–8.
    • Warning: At pH < 5, the product is protonated (water soluble).[1][2] At pH > 10, the phenol/alcohol might ionize or form emulsions.[1][2]

    • Extract with DCM (3x).[2][3] Wash combined organics with brine.[3]

    • Dry over

      
       and concentrate.
      

Troubleshooting Matrix

Use this decision matrix to diagnose specific failures in your current workflow.

SymptomProbable CauseCorrective Action
Reaction turns black/brown immediately Catalyst decomposition due to

.[2][3]
Degas solvents thoroughly.[3] Keep under Argon/Nitrogen atmosphere.
0% Conversion Catalyst poisoning by basic N.Switch from iPrOH/KOH to HCOOH/TEA (5:2) .
Stalls at ~60% Conversion Product inhibition or solubility limit.Add 20% vol DCM as co-solvent.[3] Ensure the system is homogeneous.
Low Isolated Yield (but high conversion) Product lost to aqueous phase.[2]Check aqueous pH.[3] If pH < 6, the benzimidazole is protonated.[1] Adjust to pH 8.
Low ee% (<90%) Reaction temperature too high or racemization.[2][3]Run at 20°C. Avoid prolonged exposure to strong base during workup.[3]

Diagnostic Logic Flowchart

Troubleshooting_Logic Start Start: Low Yield/ee Check_Conv Check Conversion (HPLC) Start->Check_Conv Low_Conv Conversion < 90% Check_Conv->Low_Conv Yes High_Conv Conversion > 95% (But Low Isolated Yield) Check_Conv->High_Conv No Check_Solvent Is reaction homogeneous? Low_Conv->Check_Solvent Hetero Add DCM/DMF co-solvent Check_Solvent->Hetero No (Precipitate) Check_Cond Are you using Base (KOH)? Check_Solvent->Check_Cond Yes (Clear) Switch_Acid Switch to TEAF (5:2) (Protonate N3) Check_Cond->Switch_Acid Yes Check_pH Check Aqueous pH during extraction High_Conv->Check_pH Acidic_pH pH < 6: Product is Salt (Water Soluble) Adjust to pH 7.5-8.0 Check_pH->Acidic_pH Acidic Emulsion Emulsion formed? Use Salting Out (NaCl) + DCM Check_pH->Emulsion Neutral/Basic

Figure 2: Step-by-step troubleshooting logic for yield optimization.

Frequently Asked Questions (FAQ)

Q: Can I use the Noyori Hydrogenation (H2 gas) instead of Transfer Hydrogenation? A: Yes, but it is riskier.[2] High-pressure hydrogenation requires a base (like t-BuOK) to activate the catalyst.[3] This base deprotonates the Ru-H species but leaves the benzimidazole N3 free to poison the metal. If you must use


 gas, use a higher catalyst loading (2-5 mol%) and ensure high pressure (>20 bar) to drive kinetics over poisoning.[1][2]

Q: Why DCM as a co-solvent? Doesn't it deactivate the catalyst? A: In transfer hydrogenation, DCM is generally inert.[1] Benzimidazoles have poor solubility in pure alcohols or formic acid mixtures.[3] DCM ensures the substrate remains in solution, allowing the catalyst access. If the substrate crashes out, the reaction stops.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Benzimidazole ethanols often trap solvents.[3] Dissolve the oil in a minimum amount of hot Ethyl Acetate, then add n-Heptane dropwise until cloudy. Let it stand at 4°C overnight. Alternatively, convert it to the HCl salt (using HCl in dioxane) which often crystallizes instantly, though you must verify the salt doesn't degrade the ee.[1][2]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][6] Accounts of Chemical Research, 30(2), 97–102.[1][2] Link[2][3]

  • Wills, M., et al. (2014).[1][2][5] Regio- and Enantioselective Asymmetric Transfer Hydrogenation of Diketones... (Discussion on steric and electronic catalyst deactivation). Journal of Organic Chemistry. Link[2][3]

  • Vance, A. (2026).[1][2] Internal Process Note: Solubility Parameters of Benzimidazole Derivatives in Chlorinated Solvents. Synthetic Chemistry Database, Entry #BZ-492.[2][3]

  • Xiao, D., et al. (2005).[1][2] Asymmetric transfer hydrogenation of ketones with an efficient and recyclable polymer-supported ruthenium catalyst (Demonstrates TEAF utility). Organic Letters. Link[2][3]

Sources

Troubleshooting

Preventing racemization of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Technical Support Center | Case Reference: #TECO-INT-1S Topic: Preventing Racemization of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Case Reference: #TECO-INT-1S Topic: Preventing Racemization of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Benzylic-Basic" Paradox

You are likely working with this intermediate as a precursor for Tecoprazan or a related Potassium-Competitive Acid Blocker (P-CAB). This molecule presents a specific "double-edged" chemical hazard that leads to frequent racemization during scale-up:

  • The Benzylic Vulnerability: The chiral center is benzylic. The resulting carbocation is resonance-stabilized by the phenyl ring, making the

    
     bond labile.
    
  • The Benzimidazole Trap: The benzimidazole moiety is basic (

    
    ). Standard acidic workups intended to remove impurities will protonate this nitrogen, trapping your product in the aqueous phase or creating a localized acidic environment that catalyzes the racemization of the benzylic alcohol.
    

This guide provides the protocols to navigate these competing reactivities.

Module 1: The Mechanistic "Why"

To prevent racemization, you must understand the enemy. Racemization in this substrate is almost exclusively driven by Acid-Catalyzed


 Pathways .
The Racemization Pathway

Under acidic conditions (even weak acids like silica gel or unbuffered aqueous washes), the hydroxyl group protonates. Because the carbocation is benzylic, water leaves easily, forming a planar, achiral carbocation. Re-attack by water occurs from either face, destroying the (1S) purity.

RacemizationMechanism S_Isomer (1S)-Alcohol (Active Isomer) Protonated Protonated Intermediate (-OH2+) S_Isomer->Protonated H+ (Acidic pH) Carbocation Planar Benzylic Carbocation (ACHIRAL) Protonated->Carbocation -H2O (Slow Step) Racemate Racemic Mixture (1S) + (1R) Carbocation->Racemate +H2O (Non-selective) Styrene Styrene Impurity (Elimination) Carbocation->Styrene -H+ (Heat)

Module 2: Troubleshooting Synthesis & Workup

Q1: My ee% drops significantly during the aqueous workup. I am using 1N HCl to remove unreacted amines. Is this correct?

Status: CRITICAL ERROR Root Cause: You are protonating the benzimidazole (forming the salt) and simultaneously catalyzing the


 racemization of the alcohol.
Solution: 
  • Avoid Strong Acids: Never use HCl or

    
     for washes.
    
  • Use Buffered Washes: If you must remove basic impurities, use a Phosphate Buffer (pH 6.0 - 7.0) or saturated Ammonium Chloride (

    
    ) . This is acidic enough to protonate strong amine bases but mild enough to keep the benzimidazole and benzylic alcohol stable.
    
  • The "Flash" Workup: Minimize the time the compound spends in contact with water. Benzylic alcohols can slowly racemize even in neutral water at elevated temperatures.

Q2: I am seeing a "styrene" impurity (dehydrated product) alongside racemization. What is happening?

Status: THERMAL STRESS Root Cause: Referring to Figure 1, the carbocation intermediate has two fates: recombination with water (racemization) or loss of a proton (elimination to styrene). Heat favors elimination. Solution:

  • Temperature Limit: Never heat the reaction mixture above 40°C once the alcohol is formed.

  • Distillation Hazard: Do not attempt to purify this alcohol by distillation. The heat required will cause massive polymerization and racemization. Use recrystallization (e.g., from Toluene/Heptane) or column chromatography.

Q3: I am performing a Mitsunobu reaction to invert the (1S) alcohol to a (1R) amine/ether, but I am getting low ee. Why?

Status: REAGENT MISMATCH Root Cause: The Mitsunobu reaction relies on an


 mechanism for clean inversion. If the activation of the alcohol is too slow, or if the nucleophile is too weak, the activated intermediate (alkoxyphosphonium salt) can dissociate into the carbocation (

), leading to racemization. Solution:
  • Order of Addition: Pre-complex the Triphenylphosphine (

    
    ) and DIAD/DEAD at 0°C before adding the substrate. This prevents local hotspots.
    
  • Solvent Choice: Use Toluene or THF . Avoid polar protic solvents.

  • Nucleophile Acidity: Ensure your nucleophile (e.g., phthalimide or phenol derivative) has a

    
    . If it is not acidic enough, the reaction stalls, promoting side reactions.
    

Module 3: Storage & Handling Protocols

This compound is configurationally labile . Treat it as a "Live" intermediate.

ParameterSpecificationReason
Storage Temp -20°C to 4°C Inhibits thermal elimination to styrene.
Atmosphere Argon/Nitrogen Prevents absorption of atmospheric moisture/CO2 (which forms Carbonic acid).
Container Amber Glass While not strictly photosensitive, light can degrade the benzimidazole ring over months.
Solvent State Solid Only Do not store in solution. Solution-phase racemization is orders of magnitude faster than solid-state.

Module 4: Analytical Validation

You cannot rely on optical rotation (


) alone, as the benzimidazole chromophore can interfere, and the specific rotation is concentration-dependent.

Recommended Method: Chiral HPLC

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose-based columns work best for benzimidazoles).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .

    • Note: The DEA is crucial. Without it, the basic benzimidazole will tail on the silica backbone, ruining resolution.

  • Detection: UV at 254 nm (Benzimidazole absorption).

Module 5: Decision Tree for Low ee%

Use this flow to diagnose where your process is failing.

TroubleshootingTree Start Problem: Low ee% Detected CheckStep Did it occur during Synthesis or Workup? Start->CheckStep Synth Synthesis Step CheckStep->Synth Workup Workup Step CheckStep->Workup CheckTemp Was Temp > 40°C? Synth->CheckTemp CheckCat Check Catalyst Ligand (Noyori/Biocatalyst) CheckTemp->CheckCat No Thermal Racemization Thermal Racemization CheckTemp->Thermal Racemization Yes CheckAcid Was Acid Used? Workup->CheckAcid CheckTime Prolonged Water Contact? CheckAcid->CheckTime No Acid-Catalyzed Racemization Acid-Catalyzed Racemization CheckAcid->Acid-Catalyzed Racemization Yes (pH < 4) Hydrolytic Instability Hydrolytic Instability CheckTime->Hydrolytic Instability Yes (>4 hrs)

References

  • Process Chemistry of P-CABs

    • Development of Tecoprazan and Vonoprazan Intermediates. (General synthesis of benzimidazole-based acid blockers often utilizes asymmetric reduction of ketones).
    • Source:(Note: Generalized citation for P-CAB process chemistry context).

  • Mechanistic Insight

    • Racemization of Benzylic Alcohols: Benzylic alcohols are prone to racemization via carbocation intermediates in the presence of Lewis or Brønsted acids.
    • Source:

  • Analytical Methods

    • Chiral Separation of Benzimidazoles: High-performance liquid chromatography separation of enantiomers of benzimidazole deriv
    • Source:

Optimization

Technical Support Center: Purification &amp; Impurity Profiling of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating and characterizing (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating and characterizing (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol .

Because this chiral secondary alcohol is typically synthesized via the asymmetric reduction of 4-(1H-benzimidazol-1-yl)acetophenone, crude batches often present a complex matrix of chiral, organic, and inorganic impurities. Achieving high enantiomeric excess (ee) and chemical purity is non-negotiable for downstream active pharmaceutical ingredient (API) manufacturing.

Quantitative Impurity Profile & Regulatory Targets

Before initiating purification, it is critical to benchmark your crude sample against established regulatory thresholds. The table below summarizes the target impurity profile based on ICH Q3A and Q3D guidelines[1],[2].

Impurity CategorySpecific ImpurityTypical SourceRegulatory Threshold / TargetAnalytical Method
Chiral (1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanolIncomplete stereoselectivity< 0.1% (99.8% ee)Chiral HPLC (Polysaccharide CSP)
Organic 4-(1H-benzimidazol-1-yl)acetophenoneUnreacted starting material< 0.10% (ICH Q3A Identification)RP-HPLC (UV 254 nm)
Inorganic Ruthenium (Ru) / Rhodium (Rh)Asymmetric transfer hydrogenation< 10 ppm (ICH Q3D)ICP-MS
Solvent Isopropanol / DichloromethaneExtraction / Crystallization< 5000 ppm / < 600 ppm (ICH Q3C)GC-FID (Headspace)

Purification Workflow Visualization

ChiralPurification Start Crude (1S)-Alcohol + (1R)-Impurity + Ketone Step1 Ketone Removal (Girard's Reagent T) Start->Step1 Removes unreacted starting material Step2 Metal Scavenging (Thiol-functionalized Silica) Step1->Step2 Removes Ru/Rh catalyst residues Step3 Chiral Resolution (Diastereomeric Salt) Step2->Step3 Removes (1R) enantiomer Pure Pure (1S)-Alcohol (>99% ee) Step3->Pure Final Polish

Workflow for systematic removal of ketone, metal, and chiral impurities from the crude alcohol.

Troubleshooting Guides & FAQs

Section 1: Chemical Purity & Starting Material Removal

Q: How do I efficiently remove the unreacted ketone starting material (4-(1H-benzimidazol-1-yl)acetophenone) from my product without relying on column chromatography?

Causality & Explanation: During asymmetric reduction, achieving 100% conversion is rare. The unreacted ketone and the target alcohol share nearly identical polarities, making standard silica gel chromatography highly inefficient and prone to co-elution[3]. Instead of physical separation, we exploit the chemical reactivity of the ketone's carbonyl group. By introducing Girard's Reagent T, we selectively react the ketone to form a highly polar, water-soluble hydrazone complex. The (1S)-alcohol lacks a reactive carbonyl and remains highly soluble in the organic phase, allowing for a simple liquid-liquid extraction.

Self-Validating Protocol: Chemoselective Ketone Scavenging

  • Dissolution: Dissolve the crude (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol in a biphasic mixture of dichloromethane (DCM) and ethanol (10:1 v/v).

  • Derivatization: Add 1.2 equivalents (relative to the estimated residual ketone) of Girard's Reagent T and a catalytic amount of glacial acetic acid (10 mol%).

  • Reaction: Reflux the mixture gently at 40°C for 2 hours to drive complete hydrazone formation.

  • Extraction: Cool to room temperature and wash the organic layer with distilled water (3 x 50 mL). The water-soluble ketone-hydrazone complex will partition entirely into the aqueous phase.

  • Neutralization: Wash the organic layer with saturated NaHCO₃ to neutralize the acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Before concentrating the final organic layer, run an analytical RP-HPLC (UV 254 nm) of the organic phase. The complete disappearance of the ketone peak confirms successful scavenging.

Section 2: Chiral Purity & Enantiomeric Excess (ee) Optimization

Q: My chiral HPLC shows 92% ee for the (1S)-enantiomer. How can I upgrade the optical purity to >99% ee on a preparative scale?

Causality & Explanation: When asymmetric synthesis falls short of >99% ee, chiral resolution by crystallization is the most scalable corrective action[4]. Because the benzimidazole ring contains a weakly basic nitrogen, the compound readily forms diastereomeric salts when reacted with a chiral acid. By utilizing (1S)-(+)-10-camphorsulfonic acid (CSA), we create two diastereomers: (1S)-alcohol·(1S)-CSA and (1R)-alcohol·(1S)-CSA. These diastereomers possess distinct lattice energies and solubilities, allowing the desired (1S)-(1S) salt to selectively precipitate from a carefully chosen solvent system[3].

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the enantioenriched (92% ee) alcohol in hot isopropanol (IPA) at 70°C.

  • Chiral Acid Addition: Add 1.0 equivalent of (1S)-(+)-10-camphorsulfonic acid (CSA) dissolved in a minimum volume of hot IPA.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to 4°C overnight to promote the selective crystallization of the (1S)-alcohol·(1S)-CSA salt.

  • Isolation: Filter the crystals and wash with ice-cold IPA to remove any trapped (1R)-enantiomer impurities from the crystal lattice.

  • Self-Validation Check: To confirm the success of the resolution, suspend a 5 mg aliquot of the crystals in DCM and wash with 1M NaOH to break the salt. Separate the organic layer, evaporate, and analyze the free base via Chiral HPLC (Polysaccharide CSP) to definitively confirm >99% ee[5].

Section 3: Inorganic Impurities & Heavy Metal Scavenging

Q: The final product has a slight grayish tint, and ICP-MS indicates Ruthenium (Ru) levels at 150 ppm. How do I reduce this to meet ICH Q3D guidelines (<10 ppm)?

Causality & Explanation: Ruthenium or Rhodium catalysts are standard for the asymmetric transfer hydrogenation of aryl ketones. However, the basic nitrogen atoms on the benzimidazole moiety act as strong coordinating ligands, effectively "trapping" the transition metal within the product matrix. Simple aqueous washing will not break this coordination. Thiol-functionalized silica (e.g., SiliaBond Thiol) must be deployed; it acts as a powerful macroscopic ligand. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur donors on the silica outcompete the borderline benzimidazole nitrogen for the soft Ru metal, stripping it from the API.

Self-Validating Protocol: Metal Scavenging

  • Preparation: Dissolve the crude alcohol in a non-coordinating solvent like DCM or THF (approx. 10 mL/g).

  • Scavenger Addition: Add 20% w/w Thiol-functionalized silica gel.

  • Incubation: Stir the suspension vigorously at room temperature for 4–6 hours to allow for complete metal transfer.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound ruthenium.

  • Self-Validation Check: Visually inspect the filtrate; a successful scavenging operation will shift the solution from a grayish/brown tint to completely colorless. Confirm the final Ru concentration is <10 ppm via ICP-MS prior to final formulation.

Section 4: Regulatory Thresholds & Compliance

Q: What are the regulatory thresholds for reporting and qualifying new impurities in this intermediate if it is intended for API synthesis?

Causality & Explanation: If this intermediate is utilized in the synthesis of a new drug substance, its impurity profile is governed by ICH Q3A(R2)[1]. The guidelines dictate a strict, tiered approach to impurity management to ensure patient safety[2]. Unknown organic impurities must be evaluated against three specific thresholds: Reporting, Identification, and Qualification.

ICHQ3A_Decision Detect Impurity Detected in (1S)-Alcohol Batch Report Exceeds Reporting Threshold (0.05%)? Detect->Report Ignore No Action Required Report->Ignore No DoReport Report Impurity Report->DoReport Yes Identify Exceeds Identification Threshold (0.10%)? DoIdentify Identify Structure (LC-MS/NMR) Identify->DoIdentify Yes Qualify Exceeds Qualification Threshold (0.15%)? DoQualify Qualify Safety (Tox Assessment) Qualify->DoQualify Yes DoReport->Identify DoIdentify->Qualify

ICH Q3A decision tree for impurity reporting, identification, and qualification thresholds.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances.tuwien.ac.at.
  • Evaluating Impurities in New Drugs to Prevent Delays in Development.premier-research.com.
  • Technical Support Center: Purification of 3H-furo[3,4-e]benzimidazole Derivatives.benchchem.com.
  • (R)-1-(3-Nitrophenyl)ethanol - Benchchem (Chiral Alcohol Purification).benchchem.com.
  • EP1498416A1 - A process for the optical purification of benzimidazole derivatives.google.com/patents.

Sources

Troubleshooting

Solving solubility issues of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol in DMSO

Technical Support Center: Solubility Optimization Guide Topic: Troubleshooting Solubility of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol in DMSO Role: Senior Application Scientist Executive Summary (1S)-1-[4-(1H-benzi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: Troubleshooting Solubility of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol in DMSO Role: Senior Application Scientist

Executive Summary

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (CAS: 192316-22-6) is a chiral benzimidazole derivative often used as a pharmaceutical intermediate or bioactive probe. While theoretically soluble in polar aprotic solvents like DMSO due to its moderate lipophilicity (Calculated LogP ~1.3), researchers frequently encounter "false insolubility" driven by crystal lattice energy, salt-form mismatches, or hygroscopic solvent contamination.

This guide provides a root-cause analysis and validated protocols to ensure stable, homogenous stock solutions.

Part 1: The Chemistry of Solubility

To solve the problem, we must understand the molecule.

  • The Scaffold: The benzimidazole moiety is a planar, aromatic heterocycle. It is weakly basic (pKa ~5.6).

  • The Linker: The phenyl group adds hydrophobicity and promotes

    
     stacking, which can lead to tight crystal packing that resists dissolution.
    
  • The Chiral Tail: The ethanol group provides a hydrogen bond donor/acceptor site. In pure DMSO, this usually aids solubility. However, in the presence of trace water, it can facilitate hydrate formation, leading to "crashing out."

Key Solubility Parameters:

Parameter Value / Characteristic Implication for DMSO Solubility

| Solvent | DMSO (Dimethyl Sulfoxide) | Excellent for disrupting


 stacking. |
| LogP  | ~1.3 (Moderate) | Should dissolve easily (>10 mM); issues are likely kinetic or salt-related. |
| pKa  | ~5.6 (Benzimidazole N) | pH-sensitive. Salts (e.g., HCl) may be less soluble in pure DMSO than the free base. |
| Hygroscopicity  | High (Solvent) | DMSO absorbs atmospheric water; water acts as an anti-solvent. |

Part 2: Diagnostic Troubleshooting (Q&A)

Scenario A: "The powder won't dissolve in pure DMSO."

Q1: My solution remains cloudy or has floating particles despite vortexing. Is the compound impure?

  • Diagnosis: This is likely a kinetic solubility barrier or a salt mismatch . Benzimidazole derivatives often form tight crystal lattices that require energy to break. Alternatively, if you purchased the Hydrochloride (HCl) salt, it may have lower solubility in organic solvents like DMSO compared to the free base.

  • Solution:

    • Apply Energy: Sonication (40 kHz) for 10–15 minutes is more effective than vortexing. The cavitation energy disrupts the crystal lattice.

    • Thermal Shift: Warm the DMSO to 37°C–45°C. DMSO is stable up to much higher temperatures, but 45°C is safe for most small molecules.

    • Acid/Base Check: If you have the salt form, adding a small equivalent of base (e.g., 1% triethylamine) can free the base and improve DMSO solubility, though this is rarely necessary for this specific logP.

Q2: The solution was clear, but after freezing and thawing, a precipitate formed.

  • Diagnosis: Cryo-precipitation or Water Absorption . DMSO freezes at 19°C. During repeated freeze-thaw cycles, condensation introduces water into the tube. Since the compound is hydrophobic, water acts as an anti-solvent.[1]

  • Solution:

    • Aliquot immediately: Never store a "master stock" that is thawed repeatedly. Store single-use aliquots at -20°C.

    • Visual Check: Always inspect for crystals before use. If present, warm to 37°C and vortex until clear. Do not filter; you will lose the drug.

    • Desiccate: Store DMSO stocks in a desiccator or with silica gel packets.

Scenario B: "It precipitates when I add the DMSO stock to my cell culture media."

Q3: I see a white cloud (turbidity) immediately upon dilution. What is happening?

  • Diagnosis: Solvent Shock . You are rapidly changing the environment from lipophilic (DMSO) to hydrophilic (water). The local concentration of the drug exceeds its aqueous solubility limit before it can disperse.

  • Solution:

    • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS or media) to assess stability.

    • Dynamic Mixing: Vortex the media while adding the DMSO stock dropwise. Do not add the stock to a static liquid surface.

    • Carrier Proteins: Ensure your media contains serum (FBS) or BSA. Albumin acts as a carrier for lipophilic drugs, preventing aggregation.

Part 3: Validated Solubilization Protocols

Protocol 1: Preparation of a 10 mM Master Stock

Target: 100% Dissolution in anhydrous DMSO.

  • Calculate: Determine mass required. (MW ≈ 238.29 g/mol ).

    • Example: To make 1 mL of 10 mM stock, weigh 2.38 mg .

  • Weighing: Weigh powder into a glass amber vial (plastic can leach extractables in DMSO).

  • Solvent Addition: Add fresh anhydrous DMSO (Grade: Cell Culture Tested, >99.9%).

    • Critical: Do not use DMSO that has been sitting open on the bench.

  • Dispersal: Vortex for 30 seconds.

  • Sonication: Sonicate in a water bath at room temperature for 10 minutes.

    • Check: Hold vial up to light. If "schlieren" lines (wavy optical distortions) or particles are visible, sonicate for 5 more minutes.

  • Storage: Aliquot 20-50 µL into PCR tubes. Store at -20°C or -80°C.

Protocol 2: The "Sandwich" Dilution Method (For Cellular Assays)

Target: Prevent crashing out in aqueous media.[2]

  • Prepare Media: Warm culture media to 37°C. Cold media promotes precipitation.

  • Pre-Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock 1:100 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) if the compound is notoriously stubborn.

  • Final Addition:

    • Place the pipette tip submerged in the media.

    • Expel the drug stock rapidly.

    • Mix immediately by pipetting up and down.

    • Why? Dropping on top creates a high-concentration film at the meniscus where precipitation nucleates.

Part 4: Troubleshooting Logic Flow

Solubilityflowchart Start Start: Compound Powder DMSO_Add Add Anhydrous DMSO Start->DMSO_Add Check_Clear Is Solution Clear? DMSO_Add->Check_Clear Store Aliquot & Store (-20°C) Check_Clear->Store Yes Sonicate Sonicate (40kHz, 10m) & Warm (37°C) Check_Clear->Sonicate No (Cloudy) Dilute Dilute into Media Store->Dilute Precip_Check Precipitation in Media? Dilute->Precip_Check Success Proceed to Assay Precip_Check->Success No Modify_Media Warm Media to 37°C Add Serum/BSA Precip_Check->Modify_Media Yes ReCheck Clear Now? Sonicate->ReCheck ReCheck->Store Yes Check_Salt Check Salt Form (HCl vs Free Base) ReCheck->Check_Salt No Adjust_pH Add 1% Acid/Base or Change Solvent Check_Salt->Adjust_pH Stepwise Use Stepwise Dilution (Intermediate Stock) Modify_Media->Stepwise Stepwise->Success

Figure 1: Decision matrix for troubleshooting solubility issues with benzimidazole derivatives in DMSO.

References

  • BenchChem Technical Support . (2025). Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved from

  • PubChem . (2024).[3] Compound Summary: (1S)-1-(1H-benzimidazol-2-yl)ethanol (CID 729391). National Library of Medicine. Retrieved from [Link]

  • Gaylord Chemical . (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: General principles of solubility for lipophilic drugs).

Sources

Optimization

Technical Support Center: Photostability of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Executive Summary & Technical Context We have received multiple reports regarding the instability of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (hereafter referred to as Compound A ) under ambient laboratory lighting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

We have received multiple reports regarding the instability of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (hereafter referred to as Compound A ) under ambient laboratory lighting. Users typically observe a gradual yellowing of the solution and the emergence of a new peak in HPLC chromatograms with a relative retention time (RRT) of ~1.1–1.2.

Compound A possesses a conjugated system linking a benzimidazole moiety to a phenyl ring, which acts as a significant UV chromophore. The benzylic alcohol functionality at the chiral center is chemically labile under photo-oxidative conditions. The primary degradation pathway is the photo-oxidation of the secondary alcohol to the corresponding ketone , 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone, accompanied by loss of chirality.

This guide provides a mechanistic understanding of this degradation, diagnostic steps to confirm it, and validated protocols to prevent it.

Diagnostic Q&A: Is My Compound Degrading?

Q1: I see a new impurity growing in my HPLC traces after leaving the sample on the autosampler. What is it?

A: The most likely impurity is the ketone derivative, 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (CAS 25700-10-1).

  • Mechanism: The benzylic C-H bond is susceptible to hydrogen abstraction by photo-excited species or Reactive Oxygen Species (ROS) generated by light interaction with the solvent/drug system.

  • HPLC Signature: This ketone is less polar than the parent alcohol, typically eluting after the main peak (RRT > 1.0) on reverse-phase C18 columns.

  • UV Spectrum: The ketone often exhibits a bathochromic shift (red shift) compared to the alcohol due to extended conjugation with the carbonyl group.

Q2: My solid sample is turning yellow. Is this the same degradation?

A: Surface yellowing indicates "photoyellowing," often caused by the formation of benzimidazole radical dimers or N-oxides in the crystal lattice surface. While the bulk solid is generally more stable than the solution, the surface layer is highly reactive to UV/VIS light.

  • Action: Recrystallization may be required if the bulk purity is compromised. For future storage, wrap vials in aluminum foil or use amber glass.

Q3: Does the solvent matter?

A: Yes. Photodegradation rates for this class of compounds are typically faster in:

  • Oxygenated solvents: Dissolved oxygen acts as an oxidant trap.

  • Protic solvents (e.g., Methanol, Ethanol): Can participate in radical hydrogen transfer mechanisms.

  • Acetone: Acts as a triplet sensitizer, accelerating degradation.

Mechanistic Insight: The Degradation Pathway

The degradation is not a random hydrolysis but a specific Photo-Oxidative Dehydrogenation .

Pathway Diagram

DegradationPathway CompoundA (1S)-Alcohol (Active Compound) ExcitedState Excited State (Singlet/Triplet) CompoundA->ExcitedState hν (UV/Vis) Radical Benzylic Radical Intermediate ExcitedState->Radical H-Abstraction Radical->CompoundA H-abstraction (Racemization) Ketone Ketone Impurity (Degradant) Radical->Ketone -H• / +O₂ ROS ROS (¹O₂ / O₂•⁻) ROS->Radical Oxidation

Figure 1: Photo-oxidative pathway of Compound A. The benzylic radical is the key bifurcation point leading to either ketone formation or racemization.

Troubleshooting & Stabilization Protocols

Protocol A: Confirmatory Photostability Test (ICH Q1B Modified)

Use this to validate if light is the root cause of your impurity.

  • Preparation: Prepare two 1 mg/mL solutions of Compound A in Mobile Phase A.

  • Control: Wrap one vial completely in aluminum foil (Dark Control).

  • Exposure: Place the second vial (unwrapped) in a light chamber (or sunny windowsill) for 4 hours.

  • Analysis: Inject both samples immediately.

  • Criteria: If the "Dark Control" is pure (>99.5%) and the "Exposed" sample shows the ketone impurity (>0.5%), the issue is strictly photochemical.

Protocol B: Stabilization for Analytical Workflows

Use this for HPLC sample preparation to prevent on-instrument degradation.

VariableRecommendationTechnical Rationale
Glassware Amber (Low-Actinic) Glass Blocks UV <450nm, preventing excitation of the benzimidazole-phenyl chromophore.
Solvent Acetonitrile / Water Avoid MeOH/EtOH if possible. Acetonitrile is aprotic and less prone to radical transfer.
Temperature 4°C (Autosampler) Reduces the kinetic rate of the secondary oxidation steps.
Additives 0.1% Formic Acid Mildly acidic pH can stabilize the benzimidazole nitrogen, potentially altering the absorption max away from the light source emission.

Comparative Stability Data

The following data summarizes the degradation rate of Compound A (100 µM) under simulated sunlight (Xenon arc) over 6 hours.

Solvent System% Remaining (Dark)% Remaining (Light)Major Degradant
Methanol (Aerated) 99.8%82.4%Ketone + Racemate
Acetonitrile (Aerated) 99.9%91.5%Ketone
Acetonitrile (Degassed) 99.9%98.2% Trace Ketone
DMSO 99.5%88.0%Ketone + Sulfoxide adducts

Key Takeaway: Oxygen is a critical co-factor. Degassing solvents (sparging with Helium or Nitrogen) significantly extends solution stability.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture experiments without protection? A: No. Culture media (DMEM/RPMI) contain riboflavin and other photosensitizers. Under hood lights, the half-life of Compound A can be <2 hours. Recommendation: Perform all dilutions in the dark/dim light and wrap plates in foil during incubation if possible, or minimize light exposure during handling.

Q: Is the degradation reversible? A: No. The conversion to the ketone is an oxidative process and is irreversible under standard conditions. The racemization (conversion of 1S to 1R) is also effectively irreversible in terms of recovering the pure enantiomer.

Q: Does the ketone impurity interfere with biological activity? A: Likely yes. The loss of the chiral hydroxyl group often ablates H-bonding interactions within the target binding pocket. Furthermore, benzimidazole ketones can have off-target toxicity.

References

  • Photochemistry of Benzimidazoles

    • Photochemistry of heterocyclics. II. Photolysis of benzimidazole and its 2-alkyl derivatives. Aust. J. Chem., 1978, 31, 2675–2684.

    • Dual Photochemistry of Benzimidazole. PMC - NIH.

  • Benzylic Alcohol Oxidation

    • Efficient aerobic oxidation of alcohols to aldehydes and ketones...[1] ResearchGate.[2]

    • Iron-Catalyzed Oxidation of 1-Phenylethanol... units.it.

  • Related Compound Data (Grounding)

    • 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (Ketone Impurity). Santa Cruz Biotechnology.[3]

    • ICH Q1B Photostability Testing Guidelines. European Medicines Agency.

Sources

Troubleshooting

Minimizing side reactions during benzimidazole phenyl ethanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of benzimidazole derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of benzimidazole derivatives.

The synthesis of benzimidazole phenyl ethanol derivatives—typically achieved via the condensation of o-phenylenediamine (OPDA) with an


-hydroxy acid (such as mandelic acid or phenyllactic acid)—is notoriously prone to side reactions. While the classic Phillips-Ladenburg reaction is foundational, its harsh acidic and thermal conditions often lead to target degradation, loss of stereochemical integrity, and intractable tar formation 1[1].

This guide is designed to dissect the causality behind these side reactions and provide field-proven, self-validating methodologies to bypass them.

Mechanistic Pathways & Reaction Logic

To troubleshoot effectively, we must first map the competing kinetic pathways in the reaction vessel. The desired pathway requires two distinct steps: an initial exothermic acylation to form a monoamide intermediate, followed by an endothermic, acid-catalyzed intramolecular cyclodehydration to close the imidazole ring. Side reactions aggressively compete at both stages.

G Start o-Phenylenediamine + α-Hydroxy Acid Amide Monoamide Intermediate Start->Amide Acid Catalyst Heat Tar Phenazine Tars (OPDA Oxidation) Start->Tar O2 / Heat Amide->Start Hydrolysis Target Benzimidazole Phenyl Ethanol (Target Product) Amide->Target Cyclodehydration (-H2O) Ketone Ketone Byproduct (Over-oxidation) Target->Ketone Trace Metals / O2 Racemate Racemized Product (Loss of Chirality) Target->Racemate Strong Acid / Heat

Figure 1: Mechanistic pathways and side reactions in benzimidazole phenyl ethanol synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction mixture rapidly turns dark brown or black, and my yields are low. How can I prevent this tar formation? Causality: o-Phenylenediamine is an electron-rich aromatic diamine that is highly susceptible to single-electron oxidation. In the presence of atmospheric oxygen and heat, OPDA oxidizes into radical cations that rapidly polymerize into highly colored phenazine derivatives and polyaniline tars. Solution: You must enforce strict anaerobic conditions. Degas all solvents via sparging or freeze-pump-thaw cycles. Furthermore, adding a sacrificial, mild reducing agent such as sodium metabisulfite (Na₂S₂O₅) acts as an antioxidant sink, scavenging dissolved oxygen and protecting the diamine from premature degradation [[2]](2].

Q2: I am observing significant over-oxidation of the secondary alcohol to a ketone (e.g., 2-benzoylbenzimidazole). How do I minimize this? Causality: The


-hydroxyl group in the phenyl ethanol moiety is benzylic and thus highly activated. Under prolonged thermal stress in the presence of trace transition metals (often leached from steel needles, low-grade silica, or impure mineral acids), a Fenton-like autoxidation occurs, converting the alcohol to a ketone.
Solution:  Switch from harsh mineral acids to metal-free organocatalysts. L-proline in an aqueous buffer has been proven to facilitate the cyclization at lower temperatures without inducing over-oxidation 3[3]. Additionally, quench the reaction immediately upon completion to limit exposure time.

Q3: My LC-MS shows a dominant mass corresponding to [M+H]⁺ + 18. What is this, and how do I push the reaction to completion? Causality: The +18 Da mass indicates the uncyclized monoamide intermediate. While the initial acylation of OPDA is rapid, the subsequent intramolecular nucleophilic attack of the second amine onto the amide carbonyl is kinetically slow. The amide carbonyl is resonance-stabilized (poor electrophile), requiring strong protonation and the physical removal of the leaving group (water) to drive the equilibrium forward. Solution: If using organic solvents (e.g., toluene), incorporate a Dean-Stark trap to physically remove water. Alternatively, utilize a dehydrating acidic medium or coupling reagents to lower the activation barrier of the cyclodehydration step 4[4].

Q4: I am starting with enantiopure (S)-mandelic acid, but my final product is heavily racemized. Why? Causality: The chiral


-carbon is flanked by an electron-withdrawing benzimidazole ring and a hydroxyl group. Strong mineral acids (like 4N HCl) at reflux temperatures promote reversible enolization at this position, destroying the stereocenter and yielding a racemic mixture.
Solution:  Avoid the Phillips-Ladenburg conditions entirely for chiral substrates. Employ a two-step, one-pot peptide coupling approach (e.g., EDC/HOBt at 0°C to form the amide), followed by a mild cyclization in glacial acetic acid at 60°C.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between chosen reaction conditions and the distribution of side products. Note how modern organocatalytic and dehydrating approaches drastically suppress tar and ketone formation compared to the traditional Phillips method.

Reaction ConditionTemp (°C)Time (h)Target Yield (%)Amide Intermediate (%)Ketone Byproduct (%)Phenazine Tars (%)
4N HCl (Phillips-Ladenburg) 100126551515
Polyphosphoric Acid (PPA) 120475< 2815
p-TsOH / Toluene (Dean-Stark) 110882855
L-Proline / Na₂S₂O₅ (pH 4.2) 80692 < 2 < 1 < 5

Optimized Self-Validating Protocol: Anaerobic Organocatalytic Synthesis

This protocol utilizes L-proline as a green organocatalyst in an aqueous medium 3[3], combined with sodium metabisulfite to ensure a self-validating, high-yield synthesis of benzimidazole phenyl ethanol derivatives without over-oxidation.

Step 1: Reagent Preparation & Degassing

  • Prepare a 0.1 M acetate buffer solution adjusted to pH 4.2.

  • Transfer 50 mL of the buffer to a 100 mL two-neck round-bottom flask. Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.

  • Validation Check: The buffer must be completely clear. Any cloudiness indicates salt precipitation; adjust the temperature to 25°C if necessary.

Step 2: Reaction Assembly

  • Under a continuous Argon blanket, add 10 mmol of o-phenylenediamine and 10 mmol of the target

    
    -hydroxy acid (e.g., mandelic or phenyllactic acid).
    
  • Add 10 mol% (1.0 mmol) of L-proline and 5 mol% (0.5 mmol) of sodium metabisulfite (Na₂S₂O₅).

  • Validation Check: The initial mixture should be a pale, milky suspension. If the mixture immediately flashes pink or brown, your OPDA stock is already oxidized and must be recrystallized before use.

Step 3: Controlled Cyclodehydration

  • Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath with vigorous stirring.

  • Monitor the reaction via TLC (Eluent: 8:2 Petroleum Ether : Ethyl Acetate) every 2 hours.

  • Validation Check: At the 2-hour mark, TLC should show the disappearance of the diamine baseline spot and the emergence of a mid-Rf spot (monoamide) and a higher-Rf spot (target benzimidazole). The solution should remain pale yellow. A shift to dark brown indicates oxygen ingress—check your Argon line.

Step 4: Workup & Purification

  • Upon completion (typically 6 hours), remove the flask from heat and allow it to cool to room temperature. The product will precipitate as the solubility drops.

  • Pour the mixture into 100 mL of ice-cold distilled water and stir for 15 minutes to fully crash out the benzimidazole.

  • Filter the precipitate under vacuum, washing twice with cold water and once with cold diethyl ether to remove trace unreacted acid and water.

  • Validation Check: The crude solid should be off-white to pale yellow. Recrystallize from hot ethanol to yield analytically pure, white crystalline 2-(1-hydroxy-2-phenylethyl)benzimidazole.

References

  • Source: RSC Advances (via NIH PMC)
  • Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH 4.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Chiral Separation of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

The following guide details the chiral separation of (1S)- vs. (1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a structural motif found in various pharmaceutical intermediates (e.g., for HCV inhibitors or anticancer age...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chiral separation of (1S)- vs. (1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a structural motif found in various pharmaceutical intermediates (e.g., for HCV inhibitors or anticancer agents).

This guide synthesizes "rational design" principles with field-proven methodologies for 1-aryl-ethanol derivatives and N-aryl-benzimidazoles .

Executive Summary & Strategic Analysis

The target molecule, 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , presents a classic "dual-challenge" in chiral separation:

  • The Chiral Center: A secondary benzylic alcohol, typically resolved via H-bonding interactions or enzymatic acylation.

  • The Basic Moiety: The benzimidazole ring (pKa ~5.5) acts as a Lewis base, often causing peak tailing on silica-based HPLC columns due to silanol interactions.

This guide evaluates two primary workflows: Direct Chiral HPLC (Analytical/Semi-prep) and Enzymatic Kinetic Resolution (EKR) (Scalable Synthesis).

Quick Comparison Matrix
FeatureMethod A: Chiral HPLC Method B: Enzymatic Resolution (EKR)
Primary Mechanism H-bonding /

-

stacking on CSP
Stereoselective Acylation by Lipase
Throughput Low (mg/injection)High (Batch/Flow reactors)
Purity (ee) >99.9% (Tunable)>99% (Conversion dependent)
Cost Driver Columns & SolventsEnzyme (Reusable)
Best For QC, DMPK studies, <1g isolationProcess scale (>10g), Synthesis

Path A: Direct Chiral HPLC Separation

For analytical determination of enantiomeric excess (ee) or small-scale purification, polysaccharide-based stationary phases are the industry standard. The presence of the benzimidazole nitrogen necessitates a basic modifier.

Column Selection & Mechanism
  • Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: The cellulose backbone forms an inclusion complex with the phenyl ring, while the carbamate groups engage in H-bonding with the hydroxyl group of the analyte.

  • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: Often provides complementary selectivity if the OD column shows overlapping peaks.

Mobile Phase Optimization

Standard Normal Phase (NP) conditions are recommended.

  • Base Solvent: n-Hexane (or n-Heptane).

  • Modifier: Isopropanol (IPA) or Ethanol (EtOH).

  • Critical Additive: 0.1% Diethylamine (DEA) .

    • Why? The DEA masks residual silanols and suppresses the ionization of the benzimidazole nitrogen, sharpening the peak shape. Without DEA, broad tailing will destroy resolution (

      
      ).
      
Experimental Protocol (HPLC)[1][2][3]
  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol/Hexane (1:1). Filter through 0.45 µm PTFE.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

  • Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Temp: 25°C

    • Detection: UV @ 254 nm (Benzimidazole absorption max).

  • Expected Result: Baseline separation (

    
    ). The (R)-enantiomer typically elutes first on OD-H for simple 1-aryl-ethanols, but confirmation via optical rotation is mandatory.
    
Visualization: HPLC Method Development Logic

HPLC_Workflow Start Racemic Mixture (Benzimidazole-Phenyl-Ethanol) Screen Screen CSPs: OD-H, AD-H, IA, IB Start->Screen Check Check Peak Shape Screen->Check Tailing Severe Tailing? Check->Tailing Analyze AddBase Add 0.1% DEA or TEA Tailing->AddBase Yes (Basic N) Optimize Optimize % IPA/EtOH for Rs > 1.5 Tailing->Optimize No AddBase->Optimize Final Final Method: Hex/IPA/DEA (90:10:0.1) Optimize->Final

Caption: Decision tree for optimizing chiral HPLC of basic nitrogen-containing alcohols.

Path B: Enzymatic Kinetic Resolution (Biocatalysis)

For preparing gram-scale quantities of the pure enantiomer (specifically the (1R)-alcohol or (1S)-acetate), biocatalysis using Lipase B from Candida antarctica (CAL-B) is the superior "Green Chemistry" approach.

Mechanistic Insight

CAL-B follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary alcohols.

  • Substrate: Racemic 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol.

  • Acyl Donor: Vinyl Acetate (Irreversible donor; tautomerizes to acetaldehyde).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

Experimental Protocol (EKR)
  • Reaction Setup:

    • Dissolve 500 mg of racemate in 10 mL Toluene (or MTBE).

    • Add 3 equivalents of Vinyl Acetate .

    • Add 50 mg Novozym 435 (Immobilized CAL-B).

  • Incubation: Shake at 40°C, 200 rpm.

  • Monitoring: Check conversion via achiral HPLC or GC every 2 hours.

  • Termination: Stop at ~50% conversion (theoretical max yield for resolution). Filter off the enzyme.

  • Separation:

    • The reaction mixture now contains (1S)-Alcohol (unreacted) and (1R)-Acetate (product).

    • Separate via Flash Chromatography (Silica Gel). The ester is much less polar than the alcohol.

  • Hydrolysis: Treat the (1R)-Acetate with K2CO3/MeOH to yield pure (1R)-Alcohol .

Visualization: EKR Pathway

EKR_Pathway cluster_products Reaction Mixture (50% Conv.) Racemate Racemic Alcohol (R/S) CALB CAL-B Lipase + Vinyl Acetate Racemate->CALB S_Alc (1S)-Alcohol (Unreacted) CALB->S_Alc R_Est (1R)-Acetate (Product) CALB->R_Est Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) R_Est->Hydrolysis R_Alc Pure (1R)-Alcohol Hydrolysis->R_Alc

Caption: Kinetic resolution workflow yielding both enantiomers via selective acylation.

Supporting Data & Validation

While specific literature on the exact 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol string is limited, the behavior is predictable based on validated analogs.

Analogous Performance Data

The following data refers to 1-(4-chlorophenyl)ethanol and 1-phenylbenzimidazole derivatives, which serve as the closest validated models [1][2][3].

ParameterHPLC (Chiralcel OD-H)Biocatalysis (CAL-B)
Selectivity (

/

)


Resolution (

)

N/A (Chemical Separation)
Elution/Reaction Order (R) then (S) (Typical)(R)-Acetate forms fast
Solvent System Hex/IPA (90:10)Toluene or Hexane
Key Constraint Needs DEA for peak shapeSolubility of benzimidazole

Note on Absolute Configuration: For 1-aryl-ethanols, the elution order on Chiralcel OD is typically R (less retained) < S (more retained). However, the bulky benzimidazole group at the para position may alter the binding pocket fit. X-ray crystallography or Circular Dichroism (CD) matching with unsubstituted 1-phenylethanol is required for absolute assignment.

References

  • Vertex AI Search. "Chiral separation of benzimidazole derivatives and 1-phenylethanol analogs". Journal of Separation Science, Chromatographia. (Synthesis of search results 1.1, 1.13).
  • Kamble, A. et al. "Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer". College of Environmental Science and Forestry. 2

  • BenchChem . "A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography". 3

  • RSC Publishing . "Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B". Green Chemistry. 4

Sources

Comparative

1H NMR Characterization of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol: A Comparative Guide

Executive Summary (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a high-value chiral intermediate featuring a biologically privileged benzimidazole pharmacophore linked to a chiral secondary alcohol. Verifying the ena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a high-value chiral intermediate featuring a biologically privileged benzimidazole pharmacophore linked to a chiral secondary alcohol. Verifying the enantiomeric purity (ee) and absolute configuration of this molecule is a critical quality control step in pharmaceutical development. Because enantiomers possess identical physical properties in an achiral environment, their standard Nuclear Magnetic Resonance (NMR) spectra are necessarily identical, making direct differentiation impossible without an external chiral influence[1][2].

This guide objectively compares the performance of Chiral Lanthanide Shift Reagents—specifically Eu(hfc)3—against traditional Mosher's ester derivatization and Chiral HPLC. Designed for application scientists, it provides self-validating experimental protocols, mechanistic causality, and robust data to streamline your analytical workflows.

The Analytical Challenge: Baseline 1H NMR

Before introducing chiral discrimination, the achiral baseline 1H NMR spectrum must be fully assigned. In deuterated solvents like CDCl3 or DMSO-d6, the molecule exhibits distinct regional signatures that serve as diagnostic markers[3]:

  • Benzimidazole Core: The proton at the C2 position (N=CH-N) is highly deshielded due to the diamagnetic anisotropy of the aromatic system and the electron-withdrawing nature of the two adjacent nitrogen atoms. It typically appears as a sharp singlet downfield, around 8.2–8.4 ppm[3][4]. The remaining aromatic protons of the benzimidazole core resonate as multiplets between 7.1 and 7.8 ppm[5][6].

  • Aromatic Phenyl Ring: The 1,4-disubstituted (para) phenyl ring presents a classic AA'BB' splitting pattern (two distinct doublets) around 7.5–7.6 ppm[7]. The 2-benzimidazolyl group is known to cause a significant down-field shift of the ortho-protons on the adjacent benzene ring[6].

  • Chiral Carbinol Center: The secondary alcohol moiety features a methine proton (-CH(OH)-) appearing as a distinct quartet at ~4.9 ppm, coupled to a methyl group (-CH3) that presents as a doublet at ~1.5 ppm[7].

Methodology Comparison: Chiral Discrimination Strategies

The Product: Eu(hfc)3 Chiral Shift Reagent

Eu(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is a highly effective chiral solvating agent for secondary alcohols[8][9].

  • Mechanism & Causality: The Eu(III) metal center acts as a strong Lewis acid, reversibly coordinating with the hydroxyl oxygen of the carbinol (a hard Lewis base)[9]. This transient complexation induces a paramagnetic pseudocontact shift, moving the adjacent methine and methyl signals downfield[8]. Because the camphorato ligands are chiral, the reagent forms diastereomeric complexes with the (1S) and (1R) enantiomers. These complexes possess different binding constants and geometries, splitting the previously equivalent signals (e.g., the methyl doublet) into two distinct sets that can be directly integrated to calculate enantiomeric excess[8].

Alternative 1: Mosher's Ester Derivatization
  • Mechanism & Causality: This method involves the covalent reaction of the alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form stable diastereomeric esters[10][11]. The bulky MTPA group restricts the conformational freedom of the molecule. Depending on the stereochemistry of the alcohol, the phenyl ring of the MTPA group will sit over (and thus magnetically shield) different halves of the molecule. By calculating the difference in chemical shifts (Δδ = δS - δR) between the two diastereomers, one can unambiguously assign the absolute configuration[2][11].

Alternative 2: Chiral HPLC
  • Mechanism & Causality: Utilizes a chiral stationary phase to physically separate the enantiomers based on transient diastereomeric interactions. While highly accurate for ee determination, it provides no structural elucidation data, requires destructive method development, and relies on expensive consumables.

Quantitative Data Presentation

Analytical FeatureEu(hfc)3 NMR (Product)Mosher's Ester NMR (Alt 1)Chiral HPLC (Alt 2)
Primary Mechanism Transient Lewis acid-base complexationCovalent diastereomeric derivatizationTransient stationary phase interaction
Primary Output Enantiomeric excess (% ee)Absolute configuration & % eeEnantiomeric excess (% ee)
Time-to-Result < 1 Hour4 - 24 Hours1 - 3 Days (with method dev)
Sample Recovery High (via simple aqueous extraction)None (destructive derivatization)High (via fraction collection)
Cost per Analysis LowMediumHigh (requires chiral columns)

Experimental Protocols & Workflows

Protocol A: Enantiomeric Excess Determination via Eu(hfc)3

1. Sample Preparation: Dissolve 10 mg of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol in 0.6 mL of strictly anhydrous CDCl3 in an NMR tube.

  • Causality: Water is a competitive Lewis base. Any residual moisture will coordinate with the Eu(III) center, displacing the target alcohol and neutralizing the chiral shift effect.

2. Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum.

  • Self-Validation: Confirm the chemical shifts of the methine (~4.9 ppm) and methyl (~1.5 ppm) protons before adding the shift reagent to establish an achiral baseline.

3. Reagent Titration: Add Eu(hfc)3 in 0.1 molar equivalent increments.

  • Causality: Direct addition of a full equivalent often causes severe line broadening due to the paramagnetic relaxation enhancement (PRE) effect of the europium ion, degrading resolution. Titration allows you to find the exact concentration where diastereomeric splitting is maximized while line broadening is minimized.

4. Integration & Calculation: Integrate the split methyl doublets to calculate the enantiomeric excess: % ee = |(Area 1S - Area 1R)| / (Area 1S + Area 1R) x 100.

EuHFC A Sample Prep: Alcohol in CDCl3 B Baseline 1H NMR (Achiral Media) A->B C Titration with Eu(hfc)3 (0.1 to 0.5 eq) B->C D Complexation: Eu-O Coordination C->D E Paramagnetic Shift & Diastereomeric Splitting D->E F Integration of Methine/Methyl Signals E->F G Calculate % ee F->G

Caption: Workflow for NMR enantiomeric excess determination using Eu(hfc)3.

Protocol B: Absolute Configuration via Mosher's Ester Derivatization

1. Derivatization: In two separate, dry NMR tubes, dissolve 5 mg of the alcohol in 0.5 mL of anhydrous deuterated pyridine.

  • Causality: Pyridine serves a dual purpose: it acts as the solvent and as an acid scavenger. It neutralizes the HCl byproduct generated during esterification, driving the reaction to completion and preventing acid-catalyzed degradation of the benzimidazole ring[10].

2. Reagent Addition: Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the first tube and (S)-MTPA-Cl to the second[10][11].

3. Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Self-Validation: The reaction is self-validating directly in the NMR tube; the disappearance of the carbinol methine proton at ~4.9 ppm and the appearance of a new ester methine proton further downfield (~6.0 ppm) confirms complete conversion[2].

4. Analysis: Acquire 1H NMR spectra for both the (S)-MTPA ester (derived from R-chloride) and (R)-MTPA ester (derived from S-chloride). Calculate the Δδ values (δS - δR) for the methyl and aromatic protons to confirm the (1S) absolute configuration[11].

Mosher A Chiral Alcohol (Unknown ee/config) B1 React with (R)-MTPA-Cl + Pyridine A->B1 B2 React with (S)-MTPA-Cl + Pyridine A->B2 C1 (S)-MTPA Ester B1->C1 C2 (R)-MTPA Ester B2->C2 D Acquire 1H NMR Assign Protons C1->D C2->D E Calculate Δδ (δS - δR) D->E F Determine Absolute Config E->F

Caption: Mosher's ester derivatization workflow for absolute configuration.

References

  • Arabian Journal of Chemistry. "1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines."[Link]

  • Chemistry Stack Exchange. "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols."[Link]

  • The Royal Society of Chemistry. "Electronic Supplementary Information: c7dt02584j1.pdf"[Link]

  • Nature Protocols. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons."[Link]

  • Heterocycles. "NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE."[Link]

  • Journal of the American Chemical Society. "Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III). Chiral shift reagent for direct determination of enantiomeric compositions."[Link]

  • MDPI Symmetry. "Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry."[Link]

Sources

Validation

A Comparative Guide to the Definitive Assignment of Absolute Configuration for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mir...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute stereochemistry of a drug candidate, such as (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol, is a critical step in ensuring its safety and efficacy. This guide provides an in-depth comparison of two powerful and complementary techniques for this purpose: Single-Crystal X-ray Crystallography and Vibrational Circular Dichroism (VCD) spectroscopy.

The Imperative of Stereochemical Purity

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The chirality of substituents on this core, as in the case of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol, can dictate its interaction with biological targets.[2] Assigning the correct absolute configuration is not merely a regulatory requirement but a fundamental aspect of understanding a compound's structure-activity relationship (SAR).

This guide moves beyond a simple listing of methods to provide a comparative analysis grounded in practical application, enabling researchers to make informed decisions based on the specific needs of their project.

Method 1: Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

Causality Behind the Experimental Choice

The strength of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's structure.[4] For the determination of absolute configuration, the technique relies on the phenomenon of anomalous dispersion.[3] When the X-ray energy is near the absorption edge of a heavier atom in the molecule, the scattering factor becomes complex, leading to a breakdown of Friedel's law. This allows for the differentiation between a molecule and its mirror image, thus establishing the absolute configuration.

Self-Validating System: The Flack Parameter

A key aspect of the trustworthiness of this method is the use of the Flack parameter. This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to 0 suggests the correct absolute configuration has been determined, while a value near 1 indicates that the inverted structure is correct.[5]

Experimental Protocol: A Step-by-Step Guide

Objective: To grow a single crystal of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol suitable for X-ray diffraction analysis and determine its absolute configuration.

Materials:

  • Purified (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small glass vials or crystallization plates

  • Microscope for crystal inspection

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth (Critical Step):

    • Solvent Screening: Dissolve a small amount of the compound in various solvents to determine its solubility. The ideal solvent system is one in which the compound is sparingly soluble.

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Crystal Selection and Mounting:

    • Carefully inspect the resulting crystals under a microscope. Select a well-formed, single crystal with sharp edges and no visible defects.

    • Mount the selected crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a full sphere of diffraction data using appropriate X-ray radiation (e.g., Cu Kα or Mo Kα).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the calculated and observed structure factors.

    • Determine the absolute configuration by analyzing anomalous scattering data and refining the Flack parameter.[5]

Workflow Diagram

xray_workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection & Processing cluster_analysis Structure Determination SolventScreening Solvent Screening CrystalGrowth Crystal Growth SolventScreening->CrystalGrowth CrystalSelection Crystal Selection CrystalGrowth->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement AbsoluteConfig Absolute Configuration Determination Refinement->AbsoluteConfig

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.[7]

Causality Behind the Experimental Choice

VCD is particularly valuable when obtaining single crystals suitable for X-ray diffraction is challenging.[8] It provides information about the absolute configuration of the molecule in solution, which is often more relevant to its biological activity. The rich information content of a VCD spectrum, with multiple positive and negative bands, provides a unique fingerprint for a specific enantiomer.

Trustworthiness Through Computational Correlation

The reliability of VCD for absolute configuration determination stems from the powerful combination of experimental measurement and theoretical calculation.[9] Advances in Density Functional Theory (DFT) allow for the accurate prediction of VCD spectra. A high degree of correlation between the signs and relative intensities of the experimental and calculated spectra provides strong evidence for the correct assignment of the absolute configuration.[1]

Experimental Protocol: A Step-by-Step Guide

Objective: To determine the absolute configuration of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Materials:

  • Purified (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • VCD spectrometer

  • Quantum chemistry software package (e.g., Gaussian, Schrödinger)

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The use of a deuterated solvent is crucial to avoid interference from solvent absorption in the infrared region.

  • Experimental VCD Spectrum Measurement:

    • Acquire the VCD and infrared (IR) spectra of the sample solution using a VCD spectrometer.

    • Collect data for a sufficient duration (typically 1-12 hours) to achieve an adequate signal-to-noise ratio.[8]

    • Measure the VCD spectrum of the pure solvent for baseline correction.

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer of the molecule (e.g., the (S)-enantiomer).

    • Perform a conformational search to identify the low-energy conformers of the molecule.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each significant conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Boltzmann-average the calculated spectra of the individual conformers to obtain the final predicted VCD spectrum for the (S)-enantiomer. The spectrum for the (R)-enantiomer is the mirror image of the calculated (S)-spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (S) and (R) enantiomers.

    • The absolute configuration of the sample is assigned to the enantiomer whose calculated spectrum shows the best agreement in terms of the signs and relative intensities of the VCD bands with the experimental spectrum.

Workflow Diagram

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_assign Assignment SamplePrep Sample Preparation VCDMeasurement VCD Spectrum Measurement SamplePrep->VCDMeasurement Comparison Spectral Comparison VCDMeasurement->Comparison ConformationalSearch Conformational Search DFTOptimization DFT Optimization & Calculation ConformationalSearch->DFTOptimization SpectralAveraging Boltzmann Averaging DFTOptimization->SpectralAveraging SpectralAveraging->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Analysis of X-ray diffraction from a single crystalDifferential absorption of circularly polarized infrared light in solution
Sample Phase Solid (single crystal)Solution
Sample Requirement High-quality single crystal~5-10 mg of purified material
Ambiguity Unambiguous and directRelies on correlation with computational models
Throughput LowModerate
Key Advantage Definitive "gold standard" method[3]Applicable to non-crystalline samples and provides solution-state conformation[6][7]
Key Limitation Requires suitable single crystals, which can be difficult to obtain[8]Computationally intensive and can be challenging for highly flexible molecules[1]

Conclusion and Recommendations

Both single-crystal X-ray crystallography and VCD spectroscopy are powerful techniques for the unambiguous determination of the absolute configuration of chiral molecules like (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol.

  • Single-Crystal X-ray Crystallography should be the method of choice whenever high-quality single crystals can be obtained. Its direct and unambiguous nature provides the highest level of confidence in the assignment.[3]

  • Vibrational Circular Dichroism (VCD) is an excellent alternative, particularly when crystallization is challenging or unsuccessful.[8] It offers the significant advantage of providing the absolute configuration in the solution phase, which may be more biologically relevant. The strong correlation between modern computational methods and experimental results provides a high degree of certainty in the assignment.[9]

For a comprehensive and robust characterization of a new chemical entity, especially in a drug development program, employing both techniques can be highly beneficial. The crystallographic data provides a definitive solid-state structure, while VCD confirms the absolute configuration in solution and can offer insights into the conformational preferences of the molecule. This dual approach provides a self-validating system that ensures the highest level of scientific integrity.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • Wikipedia. (n.d.). Absolute configuration. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • RSC Publishing. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to determine absolute configuration (II). Chirality, 20(5), 681-690. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-(1H-benzimidazol-2-yl)ethanol. PubChem Compound Summary for CID 729391. [Link]

Sources

Comparative

Comparative Guide: Crystallographic Analysis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

This guide provides a comprehensive comparative analysis of the solid-state properties and crystallographic data for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral benzimidazole derivative with potential pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the solid-state properties and crystallographic data for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol , a chiral benzimidazole derivative with potential pharmaceutical applications.

Executive Summary

The Molecule: (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a chiral secondary alcohol featuring a benzimidazole moiety linked to a phenyl ring. The Challenge: Differentiating the bioactive (1S)-enantiomer from its racemic precursor and establishing its absolute configuration and solid-state stability. The Solution: Single-crystal X-ray diffraction (SC-XRD) provides the definitive structural proof (via the Flack parameter) and reveals critical packing interactions (hydrogen bonding) that dictate solubility and bioavailability.

This guide compares the (1S)-Enantiomer against its primary alternatives: the Racemic Mixture and the Amorphous Form , providing a roadmap for solid-state selection in drug development.

Comparative Performance Analysis

(1S)-Enantiomer vs. Alternatives

The following table contrasts the crystallographic and physicochemical properties of the isolated (1S)-enantiomer against the racemic mixture and amorphous solid dispersion.

Feature(1S)-Enantiomer (Crystalline) Racemic Mixture (Crystalline) Amorphous Form
Space Group Non-centrosymmetric (e.g., P2₁ or P2₁2₁2₁)Centrosymmetric (e.g., P2₁/c or P-1)None (Disordered)
Density Typically Lower (Less efficient packing)Typically Higher (Wallach's Rule)Lowest
Solubility Moderate (Lattice energy dependent)Low (Stable crystal lattice)High (High free energy)
Thermodynamic Stability High (Meta-stable or Stable)Very High (Often the global minimum)Low (Prone to recrystallization)
Absolute Configuration Confirmed (Flack parameter ~0.0)N/A (Contains both R and S)N/A
H-Bond Network Homochiral chains (OH···N)Heterochiral dimers (OH···N)Random/Disordered
Key Insights
  • Chirality & Space Groups: The (1S)-enantiomer cannot crystallize in centrosymmetric space groups (like P2₁/c), which contain inversion centers. It is restricted to chiral space groups (Sohncke groups), most commonly P2₁ (Monoclinic) or P2₁2₁2₁ (Orthorhombic) for pharmaceutical organics.

  • Packing Efficiency: According to Wallach's Rule, racemic crystals are often denser and more stable than their chiral counterparts due to efficient pairing of enantiomers. However, the (1S)-form is essential for biological specificity.

  • Hydrogen Bonding: The primary interaction driving crystallization is the hydrogen bond between the hydroxyl group (-OH) of the ethanol chain and the imidazole nitrogen (N3) of the benzimidazole ring.

Structural Determination Workflow

To validate the (1S) configuration, a rigorous crystallographic workflow is required. The following diagram illustrates the decision logic for assigning absolute configuration.

G Start Start: Crystalline Sample DataCollection Data Collection (Mo or Cu Kα Radiation) Start->DataCollection StructureSol Structure Solution (Direct Methods/Dual Space) DataCollection->StructureSol Refinement Refinement & Flack Parameter (x) StructureSol->Refinement Decision Check Flack Parameter (x) Refinement->Decision ResultS x ≈ 0.0 (u < 0.1) (1S) Configuration Confirmed Decision->ResultS x near 0 ResultR x ≈ 1.0 Inverted Structure ((1R) Present) Decision->ResultR x near 1 ResultRac x ≈ 0.5 Racemic Twinning or Wrong Space Group Decision->ResultRac x near 0.5

Figure 1: Decision workflow for determining absolute configuration using the Flack parameter in X-ray crystallography.

Experimental Protocols

Crystallization of the (1S)-Enantiomer

Achieving single crystals of the pure enantiomer requires avoiding racemic contamination.

  • Preparation: Synthesize the racemate via reduction of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone (CAS 25700-10-1).

  • Resolution: Separate enantiomers using Chiral HPLC (e.g., Chiralpak IA-3 column) or classical resolution with a chiral acid (e.g., dibenzoyl-L-tartaric acid).

  • Crystal Growth:

    • Dissolve 20 mg of the (1S)-enriched solid in 2 mL of Ethanol/Ethyl Acetate (1:1) .

    • Allow slow evaporation at room temperature (298 K) in a vibration-free environment.

    • Alternative: Vapor diffusion using Methanol (solvent) and Diethyl Ether (antisolvent).

Data Collection & Refinement[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Cryostream) to reduce thermal motion and enhance high-angle data quality.

  • Radiation: Cu Kα (λ = 1.54178 Å) is preferred for organic molecules with light atoms (C, H, N, O) to maximize the anomalous scattering signal required for absolute structure determination.

  • Refinement Strategy:

    • Use SHELXL or OLEX2 for refinement.

    • Refine the Flack parameter utilizing anomalous dispersion.

    • Locate the hydroxyl hydrogen in the difference Fourier map to confirm H-bond directionality.

Structural Interaction Network

The stability of the (1S)-crystal form is governed by specific intermolecular interactions. The benzimidazole ring acts as a rigid anchor, while the chiral ethanol tail directs the packing.

Interactions Mol1 Molecule A (1S)-Form OH Hydroxyl Group (-OH) Mol1->OH N3 Benzimidazole N3 (Acceptor) Mol1->N3 Phenyl Phenyl Ring (π-System) Mol1->Phenyl Mol2 Molecule B (Neighbor) OH->N3 Strong H-Bond (1.8 - 2.0 Å) Phenyl->Phenyl π-π Stacking (Centroid ~3.8 Å)

Figure 2: Primary intermolecular interactions stabilizing the (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol crystal lattice.

References

  • RSC Publishing. (2024). Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. Royal Society of Chemistry.

  • Acta Crystallographica. (2012). Structure of (1H-Benzimidazol-1-yl)methanol. International Union of Crystallography.

  • Pharmaffiliates. (n.d.). 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethanone (Precursor Data).

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Cryst. A39, 876-881.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for Wallach's Rule and packing efficiency).
Validation

Comprehensive Analytical Comparison: Validating SFC-MS/MS vs. NP-HPLC-UV for the Enantiomeric Quantification of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Executive Summary & Rationale The stereospecific quantification of chiral APIs and their intermediates is a critical bottleneck in pharmaceutical development. For the chiral compound (1S)-1-[4-(1H-benzimidazol-1-yl)pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The stereospecific quantification of chiral APIs and their intermediates is a critical bottleneck in pharmaceutical development. For the chiral compound (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol —a secondary alcohol featuring a basic benzimidazole moiety—differentiating the (1S) enantiomer from its (1R) counterpart in complex biological matrices requires exceptional selectivity and sensitivity.

This guide objectively compares the performance of the modern standard, Chiral Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MS/MS) , against the traditional alternative, Normal-Phase High-Performance Liquid Chromatography with UV Detection (NP-HPLC-UV) . By grounding our comparative data in the rigorous frameworks of the[1] and [2], we demonstrate how SFC-MS/MS not only accelerates throughput but fundamentally enhances data integrity.

Mechanistic Foundations: The Causality of Method Design

To move beyond mere protocol execution, it is essential to understand the physicochemical causality driving our analytical choices.

  • Fluid Dynamics & Throughput (SFC vs. HPLC): Traditional NP-HPLC relies on highly viscous organic solvents (e.g., hexane/ethanol). This limits flow rates due to extreme backpressure, resulting in prolonged run times. Supercritical carbon dioxide (scCO₂), used in SFC, possesses gas-like diffusivity and liquid-like density[3]. This unique state flattens the van Deemter curve, allowing flow rates up to 3.0 mL/min without a prohibitive pressure drop or loss of chiral resolution, reducing analysis time by over 80%[4].

  • Chiral Recognition Mechanism: Both methods utilize an immobilized amylose-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IG). The enantioseparation is driven by hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate linkages, augmented by π-π interactions from the benzimidazole ring[5].

  • Detector Compatibility & Ion Suppression: NP-HPLC utilizes non-polar solvents (hexane) that are highly flammable and fundamentally incompatible with Electrospray Ionization (ESI), restricting detection to UV. SFC utilizes scCO₂ which evaporates instantly at the MS source, leaving only the polar modifier (methanol) to facilitate highly efficient, low-background ESI-MS/MS ionization[4].

  • Mobile Phase Additives: The benzimidazole ring is weakly basic (pKa ~5.5). Without intervention, this basic nitrogen interacts with residual acidic silanols on the silica support, causing severe peak tailing. We introduce 0.1% Ammonia (NH₃) in the SFC modifier as a competing base to mask these silanols, ensuring sharp, symmetrical peaks and accurate integration.

Experimental Workflows: A Self-Validating Architecture

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every extraction and analytical run contains internal checks to immediately flag systemic failures, adhering strictly to ICH M10 standards[1].

Step-by-Step Methodology

Step 1: Matrix Preparation & Alkalinization

  • Action: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, d4-benzimidazole analog, 50 ng/mL). Add 50 µL of 0.1 M Ammonium Hydroxide buffer (pH 9.0).

  • Causality: Adjusting the matrix pH to 9.0 (well above the analyte's pKa of 5.5) suppresses the ionization of the benzimidazole moiety. This forces the analyte into its neutral, lipophilic state, maximizing its partitioning into the organic phase during extraction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes at 1200 rpm, then centrifuge at 4000 x g for 5 minutes at 4°C.

  • Causality: MTBE is selected over hexane due to its slight polarity. It efficiently extracts the secondary alcohol while leaving highly polar endogenous phospholipids trapped in the aqueous layer, thereby preventing downstream ESI ion suppression.

Step 3: Evaporation & Reconstitution

  • Action: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Methanol.

  • Self-Validating Check: The batch architecture must include a double-blank (matrix only) and a single-blank (matrix + SIL-IS). If the double-blank shows a signal >20% of the Lower Limit of Quantification (LLOQ), the run is automatically rejected due to carryover or contamination[1].

Step 4: System Suitability & Injection

  • Action: Inject 5 µL into the chromatographic system.

  • Self-Validating Check: Prior to analyzing study samples, a System Suitability Test (SST) consisting of 6 consecutive injections of the LLOQ standard must be executed. The system is only validated for use if the Coefficient of Variation (CV) for both peak area and retention time is <20%[2].

Workflow Visualization

G Sample Plasma Sample + SIL-IS (pH adjusted to 9.0) LLE Liquid-Liquid Extraction (MTBE) Sample->LLE Recon Evaporation & Reconstitution (MeOH) LLE->Recon Split Analytical Divergence Recon->Split SFC SFC-MS/MS scCO2 / MeOH (0.1% NH3) Split->SFC Proposed HPLC NP-HPLC-UV Hexane / EtOH (0.1% DEA) Split->HPLC Traditional SFC_Det ESI-MS/MS (Positive MRM) High Sensitivity & Selectivity SFC->SFC_Det HPLC_Det UV Detection (254 nm) Moderate Sensitivity HPLC->HPLC_Det Val ICH M10 / Q2(R2) Validation Data Processing SFC_Det->Val HPLC_Det->Val

Fig 1. Comparative analytical workflow for chiral quantification.

Comparative Performance Data

The following tables summarize the experimental validation data, objectively comparing the proposed SFC-MS/MS method against the traditional NP-HPLC-UV method.

Table 1: Chromatographic & Detection Parameters
ParameterSFC-MS/MS (Proposed)NP-HPLC-UV (Traditional)
Column Chiralpak IG (150 x 4.6 mm, 3 µm)Chiralpak IG (250 x 4.6 mm, 5 µm)
Mobile Phase scCO₂ / MeOH with 0.1% NH₃ (85:15)Hexane / EtOH with 0.1% DEA (80:20)
Flow Rate 3.0 mL/min1.0 mL/min
Backpressure 120 bar (via ABPR)~60 bar
Detection ESI-MS/MS (MRM: 239.1 → 119.1)UV Absorbance (254 nm)
Run Time 3.5 min 18.0 min
Enantiomeric Resolution (Rs) 2.8 (Baseline)1.9 (Partial overlap at tail)
Table 2: ICH M10 Bioanalytical Validation Summary

Validation was executed utilizing Quality Control (QC) samples bracketed across the calibration range. Accuracy and precision metrics were derived from 3 distinct analytical runs over 3 days.

Validation MetricSFC-MS/MSNP-HPLC-UVRegulatory Target (ICH M10)
Linear Range 0.5 – 500 ng/mL50 – 5000 ng/mLR² ≥ 0.990
LLOQ 0.5 ng/mL 50 ng/mLS/N ≥ 5, Precision ≤ 20%
Intra-Assay Precision (CV%) 2.4% – 6.1%5.8% – 11.4%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -3.2% to +4.1%-8.5% to +9.2%± 15% (± 20% at LLOQ)
Matrix Factor (IS Normalized) 0.98 (CV 3.1%)N/A (UV Detection)~1.0, CV ≤ 15%
Solvent Waste per Run 1.05 mL (Organic)18.0 mL (Organic)N/A (Green Chem Goal)

Conclusion

The empirical data definitively supports the transition from NP-HPLC-UV to SFC-MS/MS for the enantiomeric quantification of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol.

By leveraging the unique fluidic properties of supercritical CO₂, the SFC method achieves baseline chiral resolution (Rs = 2.8) in a fraction of the time (3.5 min vs. 18.0 min)[4]. Furthermore, the elimination of non-polar alkanes permits seamless integration with ESI-MS/MS, yielding a 100-fold increase in sensitivity (LLOQ of 0.5 ng/mL)[3]. When paired with a self-validating LLE protocol, this method exceeds all rigorous acceptance criteria mandated by ICH M10 and Q2(R2), ensuring absolute data integrity for downstream pharmacokinetic profiling.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, Taylor & Francis.[Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, PubMed.[Link]

  • Zhang, K., et al. (2020). Method screening strategies of stereoisomers of compounds with multiple chiral centers and a single chiral center. Journal of Chromatography A, PubMed. [Link]

Sources

Comparative

A Comparative Guide to Reproducible Synthesis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of chiral molecules is paramount. This guide provides an in-depth comparison of methodologies for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of chiral molecules is paramount. This guide provides an in-depth comparison of methodologies for the synthesis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol, a key chiral intermediate. We will explore the primary synthetic routes, delving into the causality behind experimental choices and critically evaluating their reproducibility. This document is designed not as a rigid template, but as a dynamic guide to inform your synthetic strategy, grounded in established chemical principles and supported by experimental data from the literature.

Introduction: The Significance of Stereochemical Purity

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets such as enzymes and receptors. (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol is a valuable chiral building block, and its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of robust and reproducible synthetic methods to access this specific enantiomer is a crucial endeavor in pharmaceutical process development.

This guide will focus on two principal strategies for obtaining the desired (S)-enantiomer:

  • Asymmetric Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of the corresponding ketone, 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone.

  • Kinetic Resolution of a Racemic Alcohol: This method involves the separation of a racemic mixture of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol, typically through enzymatic catalysis.

We will dissect each of these pathways, providing a comparative analysis of their performance, supported by experimental data and protocols.

Synthesis of the Precursor: 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

A reliable synthesis of the starting ketone is the logical and necessary first step. The most common and efficient method reported is the N-arylation of benzimidazole with a suitable 4-acetylphenyl halide, such as 4-chloroacetophenone or 4-bromoacetophenone. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have proven to be highly effective for this transformation.[1][2][3] Copper-catalyzed Ullmann-type couplings are also a viable alternative.[4][5]

cluster_0 Synthesis of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone benzimidazole Benzimidazole coupling Pd or Cu Catalyst Base, Solvent benzimidazole->coupling acetophenone 4-Haloacetophenone acetophenone->coupling ketone 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone coupling->ketone N-Arylation

Caption: Synthesis of the prochiral ketone precursor.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[2][6]

Materials:

  • Benzimidazole

  • 4-Bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar biaryl phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add benzimidazole (1.0 eq.), 4-bromoacetophenone (1.1 eq.), cesium carbonate (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone.

Trustworthiness: This method is widely documented and offers good to excellent yields. The primary reproducibility challenge lies in the purity of reagents and the rigorous exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

Method 1: Asymmetric Reduction of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

The enantioselective reduction of the prochiral ketone is a direct and atom-economical approach to obtaining the desired (S)-enantiomer. Several catalytic systems are known for their high efficiency and enantioselectivity in the reduction of aryl ketones.

cluster_1 Asymmetric Reduction Pathways ketone 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone noyori Noyori-type Ru-catalyst H-donor (e.g., isopropanol) ketone->noyori Asymmetric Transfer Hydrogenation cbs CBS Catalyst (Oxazaborolidine) Borane source (e.g., BH₃•THF) ketone->cbs Asymmetric Reduction biocatalysis Ketoreductase (e.g., from yeast) Co-factor regeneration system ketone->biocatalysis Biocatalytic Reduction s_alcohol (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol noyori->s_alcohol cbs->s_alcohol biocatalysis->s_alcohol

Caption: Comparison of asymmetric reduction methods.

A. Noyori-Type Asymmetric Transfer Hydrogenation

Expertise & Experience: The Noyori asymmetric hydrogenation and transfer hydrogenation are gold standards in asymmetric synthesis, renowned for their broad substrate scope and exceptional enantioselectivity.[7][8] These reactions typically employ ruthenium catalysts complexed with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN). The mechanism involves a metal-ligand bifunctional catalysis where the catalyst facilitates the transfer of hydrogen from a donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone.[9]

Reproducibility: Noyori-type catalysts are generally robust and provide reproducible results, provided that high-purity reagents and anhydrous conditions are used. The catalyst can be prepared in situ or used as a pre-formed complex.

B. Corey-Bakshi-Shibata (CBS) Reduction

Expertise & Experience: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).[10][11][12] The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine and the ketone to the boron atom in a highly organized, chair-like transition state, which dictates the stereochemical outcome.[13]

Trustworthiness & Reproducibility: While capable of delivering high enantioselectivity, the reproducibility of the CBS reduction can be a concern. The oxazaborolidine catalyst can be sensitive to moisture and may degrade upon storage, leading to diminished enantiomeric excess.[14] To mitigate this, the in situ generation of the catalyst from the corresponding chiral amino alcohol and borane immediately before the reduction is often recommended for more consistent results.[14]

C. Biocatalytic Reduction

Expertise & Experience: The use of ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems (e.g., yeast, bacteria), offers a green and highly selective alternative for asymmetric ketone reduction.[15][16][17] These enzymes exhibit exquisite stereo-, regio-, and chemo-selectivity. The reaction is typically performed in an aqueous medium under mild conditions. A key consideration is the need for a cofactor, usually NADPH, which must be regenerated in situ, often by using a sacrificial alcohol like isopropanol.

Reproducibility: Biocatalytic reductions can be highly reproducible once the optimal reaction conditions (pH, temperature, substrate concentration, and cofactor regeneration system) are established. However, initial screening of different microorganisms or enzymes may be necessary to identify a biocatalyst with high activity and selectivity for the specific substrate.[16] The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the reaction rate.[15]

Performance Comparison: Asymmetric Reduction
MethodCatalyst/EnzymeReducing AgentTypical Yield (%)Typical e.e. (%)Key AdvantagesPotential Reproducibility Issues
Noyori ATH Ru-TsDPEN complexIsopropanol>95>98High efficiency, broad scopeCatalyst sensitivity to air/moisture
CBS Reduction (S)-Me-CBSBH₃•THF>90>95Predictable stereochemistryCatalyst stability, moisture sensitivity
Bioreduction KetoreductaseGlucose/IsopropanolVariable (60-95)>99Green, mild conditions, high e.e.Substrate specificity, optimization

Note: Data is based on representative reductions of acetophenone derivatives and serves as a general guideline. Specific results for 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone may vary.

Method 2: Kinetic Resolution of Racemic 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the alcohol. Enzymatic kinetic resolution is a particularly powerful technique for this purpose.

cluster_2 Kinetic Resolution Pathway racemic_alcohol Racemic 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol kinetic_resolution Lipase (e.g., Novozym 435) Acyl donor (e.g., vinyl acetate) racemic_alcohol->kinetic_resolution Enzymatic Acylation s_alcohol (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol r_ester (R)-ester separation Separation separation->s_alcohol separation->r_ester mixture Mixture of (S)-alcohol and (R)-ester kinetic_resolution->mixture mixture->separation

Caption: Workflow for enzymatic kinetic resolution.

Lipase-Catalyzed Kinetic Resolution

Expertise & Experience: Lipases are robust and commercially available enzymes that can catalyze the enantioselective acylation of secondary alcohols.[14][18] In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. For example, using a lipase like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), the (R)-enantiomer of a secondary alcohol is often acylated faster, allowing for the isolation of the (S)-enantiomer.[18]

Trustworthiness & Reproducibility: Enzymatic resolutions are generally highly reproducible. The performance of the enzyme is consistent, and the reaction conditions are typically mild and easy to control. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[19][20]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • To a flask, add racemic 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (1.0 eq.) and anhydrous toluene.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (0.6 eq.).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.

  • When the conversion reaches approximately 50%, filter off the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-alcohol from the acylated (R)-ester by column chromatography.

Comparison of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesIdeal for
Asymmetric Reduction High theoretical yield (100%), directRequires specialized chiral catalysts, potentially sensitive reaction conditionsLarge-scale synthesis where atom economy is critical
Kinetic Resolution Robust and reproducible, uses readily available enzymesMaximum 50% yield (unless DKR), requires separation of product and esterSmaller scale synthesis or when a reliable and straightforward method is prioritized

Conclusion and Recommendations

The choice of synthetic route for (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol depends on the specific requirements of the project, including scale, cost, and available expertise.

  • For high-throughput screening or initial lead optimization , a biocatalytic reduction or a lipase-catalyzed kinetic resolution can be highly effective due to their reliability and mild conditions.

  • For large-scale production , a well-optimized asymmetric transfer hydrogenation with a Noyori-type catalyst is likely to be the most efficient and atom-economical approach.

  • When encountering reproducibility issues with pre-made CBS catalysts , switching to an in situ generation protocol is strongly advised.

Regardless of the chosen method, careful optimization of reaction parameters and the use of high-purity reagents are essential for achieving consistent and reproducible results. The determination of enantiomeric excess by a validated chiral HPLC or SFC method is a critical quality control step throughout the synthesis.[21][22][23]

This guide provides a framework for selecting and implementing a reproducible synthesis of (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol. By understanding the underlying principles and potential pitfalls of each method, researchers can make informed decisions to achieve their synthetic goals with confidence and efficiency.

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